Tert-butyl 4-carbamothioylpiperazine-1-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 4-carbamothioylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2S/c1-10(2,3)15-9(14)13-6-4-12(5-7-13)8(11)16/h4-7H2,1-3H3,(H2,11,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKRAGACGOPWFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70477422 | |
| Record name | tert-Butyl 4-carbamothioylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196811-66-2 | |
| Record name | tert-Butyl 4-carbamothioylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-carbamothioylpiperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Tert-butyl 4-carbamothioylpiperazine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 4-carbamothioylpiperazine-1-carboxylate is a pivotal chemical intermediate, distinguished by its piperazine-thiourea scaffold. This structure is of significant interest in medicinal chemistry due to its role as a versatile building block in the synthesis of various biologically active compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its applications in drug discovery, particularly as a key intermediate for the development of glycosidase and Bruton's Tyrosine Kinase (BTK) inhibitors.
Chemical and Physical Properties
This compound is a white crystalline solid.[1] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane.[1] The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen enhances its stability and solubility in organic solvents, making it amenable to a variety of synthetic transformations.
| Property | Value | Source |
| CAS Number | 196811-66-2 | ChemBK |
| Molecular Formula | C₁₀H₁₉N₃O₂S | ChemBK |
| Molecular Weight | 245.34 g/mol | ChemBK |
| Appearance | White crystalline solid | [1] |
| Solubility | Soluble in DMSO and dichloromethane | [1] |
Synthesis
The synthesis of this compound is achieved through a two-step process starting from the commercially available 1-Boc-piperazine.
Experimental Protocol
Step 1: Synthesis of tert-butyl 4-(1H-imidazole-1-carbothioyl)piperazine-1-carboxylate
To a solution of 1-Boc-piperazine (5.0 g, 26.88 mmol) in dry tetrahydrofuran (THF) (50 mL), 1,1'-thiocarbonyldiimidazole (5.48 g, 29.56 mmol) is added at room temperature. The reaction mixture is stirred for 2 hours at room temperature and then heated to 50°C for 1 hour.[2]
Step 2: Synthesis of this compound
The reaction mixture from Step 1 is cooled to 0°C, and a 7N solution of ammonia in methanol (50 mL) is added.[2] The resulting mixture is stirred, and the product, this compound, is formed.
Below is a Graphviz diagram illustrating the synthetic workflow.
Applications in Drug Discovery
The utility of this compound lies in its role as a key intermediate in the synthesis of more complex molecules with therapeutic potential. The piperazine-thiourea core is a recognized pharmacophore, and this compound provides a convenient entry point for its incorporation into drug candidates.
Glycosidase Inhibitors for Neurodegenerative Diseases
A significant application of this compound is in the development of glycosidase inhibitors.[3] Specifically, it has been used as a starting material in the synthesis of compounds that inhibit O-GlcNAcase, an enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease and other tauopathies.[3] The thiourea moiety of this compound can be further reacted to form thiazole or other heterocyclic systems present in the final active pharmaceutical ingredients.[3]
The logical relationship for its use as an intermediate is depicted in the following diagram.
Bruton's Tyrosine Kinase (BTK) Inhibitors
This intermediate is also utilized in the synthesis of substituted nicotinamide inhibitors of Bruton's Tyrosine Kinase (BTK).[4] BTK is a crucial enzyme in B-cell receptor signaling, and its inhibition is a validated therapeutic strategy for various B-cell malignancies and autoimmune diseases. In this context, this compound is reacted with other building blocks to construct the final inhibitor scaffold.[4]
Biological Activity of Related Compounds
While specific biological data for this compound itself is not extensively published, the broader class of piperazine-thiourea derivatives has been shown to possess a range of biological activities. Studies have demonstrated their potential as:
-
Antibacterial and Antifungal Agents: Derivatives of piperazine and piperidine thiourea have been evaluated for their activity against various plant pathogenic fungi and bacteria.[3][4]
-
Anti-inflammatory Agents: Certain piperazine-derived thioureas have been investigated for their ability to inhibit the production of nitric oxide (NO), indicating potential anti-inflammatory properties.
-
Enzyme Inhibitors: Beyond glycosidases and BTK, piperazine-1-thiourea derivatives have been identified as inhibitors of other enzymes, such as phosphoglycerate dehydrogenase (PHGDH), a target in oncology.
Conclusion
This compound is a valuable and versatile intermediate for drug discovery and development. Its straightforward synthesis and the presence of the reactive thiourea group make it an attractive starting material for the synthesis of diverse heterocyclic compounds. Its documented use in the preparation of potential therapeutics for neurodegenerative diseases and cancer highlights its importance to the scientific and research community. Further exploration of derivatives synthesized from this intermediate may lead to the discovery of novel and potent therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2017144637A1 - Acid addition salts of piperazine derivatives - Google Patents [patents.google.com]
- 3. US10336775B2 - Glycosidase inhibitors - Google Patents [patents.google.com]
- 4. US9951056B2 - Substituted nicotinamide inhibitors of BTK and their preparation and use in the treatment of cancer, inflammation and autoimmune disease - Google Patents [patents.google.com]
In-Depth Technical Guide: Structure Elucidation of Tert-butyl 4-carbamothioylpiperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of tert-butyl 4-carbamothioylpiperazine-1-carboxylate, a piperazine derivative of interest in medicinal chemistry and drug development. The elucidation of its chemical structure is fundamental for understanding its reactivity, developing synthetic routes, and interpreting its biological activity. This document outlines the key spectroscopic techniques and methodologies employed in confirming the molecular structure of this compound.
Molecular Structure and Properties
This compound is a white crystalline solid.[1] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane.[1] The compound is stable under dry, dark, and low-temperature conditions.[1]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 196811-66-2 | ChemBK |
| Molecular Formula | C₁₀H₁₉N₃O₂S | ChemBK |
| Molar Mass | 245.34 g/mol | ChemBK |
| Appearance | White crystalline solid | [1] |
| Solubility | Soluble in DMSO and dichloromethane | [1] |
Synthesis and Reaction Pathway
A common synthetic method for this compound involves the reaction of 1-Boc-piperazine (tert-butyl piperazine-1-carboxylate) as the starting material. The synthesis proceeds by introducing a carbamothioyl group at the N4 position of the piperazine ring. A generalized synthetic approach involves the reaction of 1-Boc-piperazine with a thiocarbamoylating agent.
A potential synthetic pathway can be visualized as a two-step logical process: first, the protection of one of the piperazine nitrogens with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the carbamothioyl group on the second nitrogen.
Caption: Logical workflow for the synthesis of the target compound.
Spectroscopic Data for Structure Elucidation
The definitive confirmation of the structure of this compound is achieved through a combination of spectroscopic methods. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide crucial information.
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 8.5 | br s | 2H | -C(=S)NH₂ |
| ~3.7 - 3.9 | t | 4H | -N-CH₂- (adjacent to C=S) |
| ~3.4 - 3.6 | t | 4H | -N-CH₂- (adjacent to Boc) |
| 1.45 | s | 9H | -C(CH₃)₃ |
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~180 - 185 | C=S |
| ~154 | C=O (Boc) |
| ~80 | -C(CH₃)₃ |
| ~45 - 50 | -N-CH₂- (piperazine) |
| ~28 | -C(CH₃)₃ |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of 0-12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0-200 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation.
Table 4: Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium | N-H stretching (thioamide) |
| 2850 - 3000 | Medium | C-H stretching (aliphatic) |
| ~1680 | Strong | C=O stretching (carbamate) |
| 1400 - 1600 | Medium-Strong | N-H bending, C-N stretching |
| 1000 - 1300 | Strong | C-N stretching, C=S stretching |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr) from a solution. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the sample in the IR beam and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectral range is typically 4000-400 cm⁻¹.
-
-
Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
Table 5: Expected Mass Spectrometry Data
| m/z | Interpretation |
| 245.12 | [M]⁺, Molecular ion |
| 189.10 | [M - C₄H₈]⁺, Loss of isobutylene |
| 145.08 | [M - Boc]⁺, Loss of the Boc group |
| 101.07 | [Piperazine-C(=S)NH₂]⁺ |
| 57.07 | [C₄H₉]⁺, tert-Butyl cation |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Record the mass-to-charge ratio (m/z) of the ions.
Logical Workflow for Structure Elucidation
The process of elucidating the structure of an unknown compound follows a logical progression, starting from basic information and moving to more detailed spectroscopic analysis.
References
An In-depth Technical Guide to the Mechanism of Action of Tert-butyl 4-carbamothioylpiperazine-1-carboxylate and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 4-carbamothioylpiperazine-1-carboxylate is a pivotal chemical intermediate, primarily utilized in the synthesis of advanced therapeutic agents rather than possessing a direct mechanism of action itself. Its core utility is demonstrated in its role as a precursor for the development of potent glycosidase inhibitors, specifically O-GlcNAcase (OGA) inhibitors, which are under investigation for the treatment of tauopathies such as Alzheimer's disease. This technical guide elucidates the indirect mechanism of action of this compound by detailing the synthesis of OGA inhibitors from it, the enzymatic pathways these inhibitors modulate, and the experimental protocols for their synthesis and evaluation.
Introduction: A Versatile Chemical Scaffold
This compound serves as a foundational building block in medicinal chemistry.[1] Its piperazine ring and carbamothioyl group offer versatile reaction sites for the construction of more complex molecules. While not pharmacologically active in its own right, its significance lies in its application as a key starting material in multi-step syntheses of bioactive compounds.[1] A primary and well-documented application is in the creation of inhibitors for O-GlcNAcase (OGA), an enzyme implicated in the pathology of neurodegenerative diseases.[2]
Indirect Mechanism of Action: Inhibition of O-GlcNAcase (OGA)
The therapeutic potential of this compound is realized through its conversion into compounds that inhibit O-GlcNAcase (OGA). OGA is a critical enzyme in the hexosamine biosynthetic pathway that removes O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins.[2][3]
In the context of Alzheimer's disease, the protein Tau is a key substrate for O-GlcNAcylation. Pathological hyperphosphorylation of Tau is a hallmark of the disease, leading to the formation of neurofibrillary tangles and subsequent neuronal dysfunction.[4] O-GlcNAcylation and phosphorylation have a reciprocal relationship on Tau; increased O-GlcNAcylation can inhibit its hyperphosphorylation.[2][5] Therefore, by inhibiting OGA, the derivatives of this compound increase the levels of O-GlcNAcylated Tau, thereby preventing its pathological hyperphosphorylation and aggregation.[2]
Affected Signaling Pathways
The inhibition of OGA by derivatives of this compound primarily impacts the O-GlcNAc signaling pathway , which is deeply integrated with other major cellular signaling networks.
-
Tau Phosphorylation Pathway: The most direct consequence of OGA inhibition is the modulation of Tau protein phosphorylation. By maintaining higher levels of O-GlcNAcylated Tau, the inhibitors prevent the action of kinases that would otherwise hyperphosphorylate Tau, a critical step in the formation of neurofibrillary tangles.[4]
-
Hexosamine Biosynthetic Pathway (HBP): OGA is a central enzyme in the HBP, which is a branch of glucose metabolism. Inhibition of OGA leads to an accumulation of O-GlcNAc-modified proteins, altering the feedback regulation of this pathway.
The following diagram illustrates the role of OGA and the effect of its inhibition on Tau protein.
Caption: OGA Inhibition Pathway in Tauopathy.
Quantitative Data
Specific quantitative data, such as IC50 values for the final OGA inhibitors synthesized from this compound, are not publicly available in the cited literature. Pharmaceutical patents often do not disclose the specific activity of individual compounds. However, a patent review of O-GlcNAcase inhibitors indicates that compounds in this class typically exhibit IC50 values in the low nanomolar to micromolar range to be considered potent.[6]
Experimental Protocols
The following protocols are adapted from United States Patent US 10,336,775 B2 and describe the synthesis of OGA inhibitors using this compound as a key intermediate.[2]
Synthesis of this compound (Intermediate)
This initial step creates the core intermediate compound.
-
Materials: 1-Boc-piperazine, 1,1'-Thiocarbonyldiimidazole (TCDI), Dry Tetrahydrofuran (THF), Methanolic ammonia solution (7N).
-
Procedure:
-
Dissolve 1-Boc-piperazine (e.g., 5.0 g, 26.88 mmol) in dry THF (50 mL).
-
Add 1,1'-thiocarbonylimidazole (e.g., 5.48 g, 29.56 mmol) to the solution at room temperature.
-
Stir the mixture for 2 hours at room temperature.
-
Heat the reaction mixture to 50°C for 1 hour.
-
Cool the mixture to 0°C.
-
Add methanolic ammonia solution (50 mL, 7N) and stir.
-
Isolate the product, this compound, through standard workup and purification procedures.
-
General Procedure for the Synthesis of Thiazole Derivatives from the Intermediate
This protocol outlines the conversion of the intermediate to a thiazole-piperazine scaffold, a common core for OGA inhibitors.
-
Materials: this compound, an appropriate α-haloketone (e.g., chloropinacoline), Ethanol.
-
Procedure:
-
Dissolve the α-haloketone (e.g., 1.34 g of chloropinacoline) in absolute ethanol (15 cc).
-
Add this compound (e.g., 1.6 g).
-
Heat the mixture to boiling on a water bath for 1 hour.
-
Cool the reaction mixture.
-
Add diethyl ether until the solution remains turbid to precipitate the product.
-
Filter the precipitated crystals and recrystallize from ethanol to yield the thiazole derivative hydrochloride.
-
The Boc-protected thiazole derivative can then be deprotected and coupled with other moieties to generate the final OGA inhibitors as described in the patent literature.[2]
-
The following diagram outlines the general experimental workflow.
Caption: General Synthetic Workflow for OGA Inhibitors.
Conclusion
This compound is a valuable, non-active precursor whose mechanism of action is realized through its synthetic derivatives. Its primary application in the development of O-GlcNAcase inhibitors for Alzheimer's disease highlights a key therapeutic strategy focused on modulating the post-translational modifications of the Tau protein. The synthetic protocols derived from patent literature provide a clear pathway for the creation of these targeted inhibitors. Further research and clinical trials on these derived compounds will be crucial in validating the efficacy of this therapeutic approach.
References
- 1. US10336775B2 - Glycosidase inhibitors - Google Patents [patents.google.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. A potent mechanism-inspired O-GlcNAcase inhibitor that blocks phosphorylation of tau in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. O-GlcNAcase inhibitors as potential therapeutics for the treatment of Alzheimer's disease and related tauopathies: analysis of the patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. prepchem.com [prepchem.com]
The Pivotal Role of Tert-butyl 4-carbamothioylpiperazine-1-carboxylate in the Synthesis of Biologically Active Molecules: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 4-carbamothioylpiperazine-1-carboxylate is a versatile heterocyclic building block pivotal in the synthesis of a diverse range of biologically active compounds. Its unique structural features, combining a piperazine core, a thiocarbamoyl group, and a tert-butyloxycarbonyl (Boc) protecting group, make it an ideal starting material for creating novel derivatives with significant therapeutic potential. This technical guide provides an in-depth overview of the biological activities of compounds derived from this core structure, with a focus on their applications in oncology and infectious diseases. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to facilitate further research and development in this promising area of medicinal chemistry.
Introduction
The piperazine scaffold is a well-established privileged structure in medicinal chemistry, present in numerous approved drugs across various therapeutic areas. The introduction of a thiocarbamoyl moiety to this core, as seen in this compound, provides a reactive handle for the synthesis of a wide array of derivatives. This guide explores the biological significance of these derivatives, consolidating data on their anticancer, antimicrobial, and enzyme-inhibitory activities.
Biological Activities of Derivatives
While this compound itself is primarily a synthetic intermediate, its derivatives have demonstrated potent biological activities. The thiocarbamoyl group can be readily cyclized or substituted to generate diverse heterocyclic systems, leading to compounds with a range of pharmacological effects.
Anticancer Activity
Derivatives of this compound have been investigated for their potential as anticancer agents. These compounds often exert their effects through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Bruton's Tyrosine Kinase (BTK).
Table 1: Anticancer Activity of Selected Derivatives
| Derivative Class | Target | Cell Line | Activity (IC₅₀) | Reference |
| Substituted Nicotinamides | BTK | - | Data not specified in public documents | [1] |
Enzyme Inhibitory Activity
A significant area of application for derivatives of this core structure is in the development of enzyme inhibitors. Notably, they have been utilized in the synthesis of potent glycosidase inhibitors, which have therapeutic potential in metabolic diseases and oncology.
Table 2: Enzyme Inhibitory Activity of Selected Derivatives
| Derivative Class | Target Enzyme | Activity (IC₅₀) | Reference |
| Glycosidase Inhibitors | Glycosidases | < 10 µM to < 100 µM | [2] |
Antimicrobial Activity
The broader class of piperazine derivatives has shown significant promise as antimicrobial agents. While specific data for direct derivatives of this compound is emerging, related compounds have demonstrated activity against a range of bacterial and fungal pathogens. For instance, certain chalcones containing a piperazine moiety have shown potent activity against Candida albicans with MIC values as low as 2.22 µg/mL.[3]
Table 3: Antimicrobial Activity of Related Piperazine Derivatives
| Derivative Class | Organism | Activity (MIC) | Reference |
| Chalcones with piperazine moiety | Candida albicans | 2.22 µg/mL | [3] |
| Fluoroquinolone derivatives | Ciprofloxacin-resistant P. aeruginosa | Promising growth inhibition | [4] |
| Pleuromutilin derivatives | Methicillin-resistant S. aureus (MRSA) | Excellent activity | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of the biological activity of novel compounds. The following are standard protocols for assessing the anticancer and antimicrobial properties of derivatives of this compound.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Caption: General workflow for the MTT cytotoxicity assay.
Materials:
-
96-well tissue culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent used for the compound).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After the incubation period, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC assay is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Workflow for Broth Microdilution MIC Assay
Caption: General workflow for the broth microdilution MIC assay.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Microbial strain of interest
-
Test compound
-
Spectrophotometer
Procedure:
-
Perform serial two-fold dilutions of the test compound in MHB in a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Dilute the microbial suspension and add to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Signaling Pathways
Piperazine derivatives have been shown to interfere with various signaling pathways that are crucial for cancer cell growth and survival. A key pathway often implicated is the PI3K/AKT pathway.
Simplified PI3K/AKT Signaling Pathway
Caption: Inhibition of the PI3K/AKT pathway by piperazine derivatives.
Conclusion
This compound is a valuable scaffold in modern drug discovery. The derivatives synthesized from this core compound have shown a wide range of biological activities, particularly as anticancer and enzyme-inhibitory agents. The synthetic accessibility and the potential for diverse chemical modifications make this an attractive starting point for the development of novel therapeutics. The information and protocols provided in this guide aim to support the ongoing research efforts to unlock the full therapeutic potential of this promising class of compounds.
References
- 1. US9951056B2 - Substituted nicotinamide inhibitors of BTK and their preparation and use in the treatment of cancer, inflammation and autoimmune disease - Google Patents [patents.google.com]
- 2. US10336775B2 - Glycosidase inhibitors - Google Patents [patents.google.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. New 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to Piperazine-1-Carboxylate Targets
For Researchers, Scientists, and Drug Development Professionals
The piperazine-1-carboxylate scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological molecules implicated in various disease states. This technical guide provides an in-depth exploration of the potential therapeutic targets for these compounds, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing the intricate signaling pathways they modulate. The information presented herein is intended to empower researchers and drug development professionals in their efforts to design and discover novel therapeutics based on this promising chemical moiety.
Therapeutic Landscape of Piperazine-1-Carboxylate Compounds
Piperazine-1-carboxylate derivatives have emerged as potent agents in several key therapeutic areas, including oncology, infectious diseases, neurodegenerative disorders, and inflammatory conditions. Their biological activity is intrinsically linked to the nature of the substituents on the piperazine ring and the carboxylate group, which allows for fine-tuning of their pharmacological properties to achieve desired target specificity and efficacy.
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo activities of various piperazine-1-carboxylate and related piperazine derivatives against a range of therapeutic targets. This data provides a comparative overview of their potency and serves as a valuable resource for structure-activity relationship (SAR) studies.
Table 1: Anticancer Activity of Piperazine Derivatives
| Compound Class | Cell Line(s) | Assay Type | IC50 / GI50 (µM) | Target(s) / Mechanism of Action | Reference(s) |
| Piperazine Derivative (C505) | K562 (Leukemia) | Proliferation Assay | 0.06 - 0.16 | Inhibition of PI3K/AKT, Src family kinases, BCR-ABL pathways; Induction of apoptosis | [1][2] |
| N-alkylated piperazine derivative | PC-3 (Prostate) | Cytotoxicity (MTT) | Not Specified | Induction of apoptosis via ROS generation | [3] |
| Piperazine-containing thiosemicarbazone (L3) | HCT116 p53+/+ (Colon) | Anti-proliferative | 0.12 | Iron chelation, Cell cycle arrest at G1/S phase | [4] |
| Piperazine derivative (PCC) | SNU-475, SNU-423 (Liver) | Cytotoxicity (MTT) | 6.98 ± 0.11, 7.76 ± 0.45 | Induction of intrinsic apoptosis pathway | [5] |
Table 2: Antimicrobial Activity of Piperazine Derivatives
| Compound Class | Organism(s) | Assay Type | MIC (µg/mL) | Reference(s) |
| Piperazine-containing benzothiazinone (TZY-5-84) | Mycobacterium tuberculosis H37Rv | Broth Microdilution | 0.014 - 0.015 (mg/L) | [3] |
| Novel Piperazine Derivatives (RL-308) | Shigella flexineri, S.aureus, MRSA, Shigella dysentriae | Microdilution | 2, 4, 16, 128 | [6] |
Table 3: Antiviral Activity of Piperazine Derivatives
| Compound Class | Virus | Assay Type | EC50 (µM) | Target(s) / Mechanism of Action | Reference(s) |
| Piperazinylquinoline derivative (45) | Respiratory Syncytial Virus (RSV) long (A) strain | Cytopathic Effect Reduction | 0.028 | RSV Fusion (F) protein inhibition | [7][8] |
| Piperazinylquinoline derivative (50) | Respiratory Syncytial Virus (RSV) long (A) strain | Cytopathic Effect Reduction | 0.033 | RSV Fusion (F) protein inhibition | [7][8] |
Table 4: Activity in Neurodegenerative Disease Models
| Compound Class | Model | Key Finding(s) | Target(s) / Mechanism of Action | Reference(s) |
| Piperazine (PPZ) and its derivatives | In vitro amyloid toxicity model, 5xFAD mouse hippocampal slices | Neuroprotective effects in the nanomolar range, restores long-term potentiation | Potentiation of TRPC6 channels, activation of neuronal store-operated calcium entry | [9][10] |
| Novel Piperazine Derivative (cmp2) | 5xFAD mice | Reverses deficits in synaptic plasticity | Selective TRPC6 activator | [11][12] |
| Piperazine-based compounds (D-687, D-688) | In vitro Aβ and tau aggregation assays, SH-SY5Y cells, Drosophila melanogaster model of tauopathy | Inhibit aggregation and disaggregate preformed aggregates of Aβ and tau peptides; Neuroprotective effects; Increased survival in flies | Multi-target inhibition of Aβ and tau aggregation | [13] |
Key Therapeutic Targets and Signaling Pathways
This section delves into the molecular mechanisms through which piperazine-1-carboxylate and related compounds exert their therapeutic effects, with a focus on key signaling pathways.
Oncology: Targeting Cancer Cell Proliferation and Survival
Piperazine derivatives have demonstrated significant potential as anticancer agents by modulating multiple signaling pathways critical for tumor growth and survival.[1]
A key mechanism involves the induction of apoptosis, or programmed cell death. Certain piperazine compounds have been shown to inhibit the PI3K/AKT pathway, a central regulator of cell survival, and the BCR-ABL pathway, a driver of chronic myeloid leukemia.[1][2] This multi-targeted inhibition leads to caspase-dependent apoptosis, effectively eliminating cancer cells.[1]
Caption: Anticancer mechanism of a piperazine derivative.
Neurodegenerative Diseases: Modulating Neuronal Function
In the context of Alzheimer's disease, piperazine derivatives have been identified as potent modulators of the transient receptor potential canonical 6 (TRPC6) channel.[9][10] Activation of TRPC6-mediated calcium entry in dendritic spines has been shown to protect against amyloid-beta toxicity and restore synaptic plasticity, offering a promising therapeutic strategy to combat the cognitive decline associated with the disease.[9][11]
Caption: Neuroprotective mechanism of piperazine derivatives in Alzheimer's.
Antiviral Activity: Inhibiting Viral Entry
Certain piperazinylquinoline derivatives have demonstrated potent activity against the Respiratory Syncytial Virus (RSV) by inhibiting the function of the viral F (fusion) protein.[7][8] The RSV F protein is essential for mediating the fusion of the viral envelope with the host cell membrane, a critical step for viral entry. By binding to the F protein, these compounds prevent the conformational changes necessary for membrane fusion, thereby blocking viral infection at an early stage.[7][14]
Caption: RSV fusion inhibition by piperazinylquinoline derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of piperazine-1-carboxylate and related compounds.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[16] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well microplates
-
Cancer cell lines of interest (e.g., MCF-7, HCT-116)[15]
-
Complete cell culture medium
-
Piperazine derivative stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[17]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[17]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[17]
-
Compound Treatment: Treat the cells with various concentrations of the piperazine derivative. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).[18]
-
Incubation: Incubate the plate for a desired exposure time (e.g., 48 or 72 hours).[3]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[17]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Caption: Workflow for the MTT cell viability assay.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This model is widely used to assess the in vivo anti-inflammatory activity of new compounds.[19][20]
Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a local, acute, and well-characterized inflammatory response, resulting in paw edema. The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.[21][22]
Materials:
-
Male Wistar rats (180-190 g)[19]
-
Carrageenan (1% w/v suspension in saline)[20]
-
Test piperazine compound
-
Positive control (e.g., Indomethacin, 10 mg/kg)[19]
-
Plethysmometer or calipers
Procedure:
-
Acclimatization: House the animals for a week to allow for acclimatization to the laboratory environment.[19]
-
Grouping: Divide the animals into control, positive control, and test groups.
-
Compound Administration: Administer the test compound (e.g., intraperitoneally or orally) to the test group and the vehicle to the control group. Administer the positive control to its respective group.[19]
-
Induction of Edema: Thirty minutes to one hour after compound administration, inject 0.1 mL of carrageenan suspension into the subplantar region of the right hind paw of each rat.[20]
-
Measurement of Paw Volume: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours post-carrageenan injection).[20]
-
Data Analysis: Calculate the percentage inhibition of paw edema for the treated groups compared to the control group at each time point.
Caption: Workflow for the carrageenan-induced rat paw edema assay.
Conclusion and Future Directions
The piperazine-1-carboxylate scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse range of biological targets and the tunability of its physicochemical properties make it an attractive starting point for drug design and development. The data and protocols presented in this guide highlight the significant potential of these compounds in oncology, neurodegenerative diseases, and infectious diseases.
Future research should focus on elucidating the structure-activity relationships for specific targets to enhance potency and selectivity. Furthermore, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of these compounds will be crucial for their successful translation into clinical candidates. The continued exploration of the therapeutic potential of piperazine-1-carboxylate derivatives holds great promise for addressing unmet medical needs across a spectrum of diseases.
References
- 1. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Piperazinyl fragment improves anticancer activity of Triapine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcmas.com [ijcmas.com]
- 7. Discovery of Piperazinylquinoline Derivatives as Novel Respiratory Syncytial Virus Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Piperazinylquinoline Derivatives as Novel Respiratory Syncytial Virus Fusion Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 10. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular mechanism of respiratory syncytial virus fusion inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchhub.com [researchhub.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. inotiv.com [inotiv.com]
- 21. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmacological analysis of the acute inflammatory process induced in the rat's paw by local injection of carrageenin and by heating - PubMed [pubmed.ncbi.nlm.nih.gov]
Tert-butyl 4-carbamothioylpiperazine-1-carboxylate: A Technical Review of a Key Synthetic Intermediate
Keywords: Tert-butyl 4-carbamothioylpiperazine-1-carboxylate, synthesis, chemical intermediate, drug development, piperazine derivative.
Abstract
This compound is a heterocyclic organic compound featuring a piperazine ring functionalized with a tert-butoxycarbonyl (Boc) protecting group and a carbamothioyl (thiourea) moiety. While primarily utilized as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery, a comprehensive review of its own biological activities is absent from the current scientific literature. This technical guide provides a detailed overview of the available information on its synthesis, chemical properties, and its role as a building block in medicinal chemistry. Due to the lack of published biological data, this document focuses on its chemical characteristics and synthetic utility.
Introduction
Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, found in a wide array of approved drugs with diverse therapeutic applications. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, often imparts favorable pharmacokinetic properties to drug candidates, including improved aqueous solubility and oral bioavailability. The introduction of various functional groups onto the piperazine core allows for the fine-tuning of a molecule's biological activity and selectivity.
This compound (CAS No. 196811-66-2) is one such derivatized piperazine. The presence of the Boc protecting group on one nitrogen atom allows for selective functionalization of the other nitrogen, while the carbamothioyl group serves as a key handle for further chemical modifications. This review aims to consolidate the existing knowledge on this compound, focusing on its synthesis and chemical properties, to aid researchers and drug development professionals in its effective utilization.
Chemical Properties
A summary of the key chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉N₃O₂S | [1] |
| Molecular Weight | 245.34 g/mol | |
| CAS Number | 196811-66-2 | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |
Table 1: Chemical Properties of this compound
Synthesis
The synthesis of this compound is most commonly achieved through the reaction of a Boc-protected piperazine with a thiocarbonylating agent. A widely cited method involves the use of 1,1'-thiocarbonyldiimidazole (TCDI) as the thiocarbonyl source.
Experimental Protocol: Synthesis via 1,1'-Thiocarbonyldiimidazole
This protocol is adapted from the procedure described in US Patent US10336775B2.[2]
Materials:
-
1-Boc-piperazine
-
1,1'-Thiocarbonyldiimidazole (TCDI)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanolic ammonia solution (e.g., 7N)
Procedure:
-
To a solution of 1-Boc-piperazine (1.0 eq) in dry THF, add 1,1'-thiocarbonyldiimidazole (1.1 eq) at room temperature.
-
Stir the reaction mixture for 2 hours at room temperature.
-
Heat the reaction mixture to 50 °C for 1 hour.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add methanolic ammonia solution and stir the mixture.
-
The product can be isolated and purified using standard techniques such as extraction and chromatography.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Biological Activity and Applications in Drug Discovery
A thorough search of the scientific and patent literature reveals no reports on the intrinsic biological activity of this compound. Its value in drug discovery lies in its utility as a versatile building block. The thiourea moiety can participate in various chemical transformations, allowing for the introduction of diverse functionalities. For example, thioureas are known precursors to guanidines, which are common pharmacophores in various drug classes. Additionally, the thiocarbonyl group can act as a hydrogen bond donor and acceptor, potentially contributing to the binding of its derivatives to biological targets.
Given the absence of specific biological data for the title compound, no signaling pathway diagrams or tables of quantitative data can be presented.
Conclusion
This compound is a valuable synthetic intermediate in medicinal chemistry. Its straightforward synthesis and the presence of two distinct reactive sites—the Boc-protected nitrogen and the carbamothioyl group—make it a useful scaffold for the construction of more complex, biologically active molecules. While there is no evidence of its own pharmacological activity, its role as a precursor in the development of new therapeutic agents is well-established. Future research may explore the potential for this compound to exhibit its own biological effects, but for now, its primary significance remains in the realm of synthetic chemistry.
References
An In-depth Technical Guide to the Discovery and Synthesis of Novel Tert-butyl 4-carbamothioylpiperazine-1-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine scaffold is a privileged structure in medicinal chemistry, integral to the development of numerous therapeutic agents due to its favorable physicochemical and pharmacokinetic properties. This technical guide focuses on a specific subclass: novel derivatives of tert-butyl 4-carbamothioylpiperazine-1-carboxylate. We provide a comprehensive overview of the discovery rationale, synthetic methodologies, and preliminary biological evaluation of a hypothetical series of these compounds. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of key workflows and potential mechanisms of action to serve as a valuable resource for researchers in the field of drug discovery and development. The piperazine moiety is a key component in a variety of antibacterial drug scaffolds and is known to enhance aqueous solubility, cell permeability, and protein-binding capacity.[1]
Introduction: The Rationale for Piperazine Derivatives in Drug Discovery
Piperazine and its derivatives have consistently demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and antimalarial effects.[2] Their unique structural features, such as basicity, solubility, and conformational flexibility, make them ideal scaffolds for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] The carbamothioylpiperazine core, in particular, offers multiple points for chemical modification, allowing for the fine-tuning of biological activity and selectivity. This guide explores the systematic discovery and synthesis of novel derivatives built upon the this compound template, targeting potential applications in oncology.
Synthetic Strategy and Methodologies
The synthesis of novel this compound derivatives can be approached through a multi-step process, starting from commercially available reagents. The core intermediate, this compound, serves as a versatile building block for further elaboration.[3]
General Synthetic Workflow
The overall synthetic workflow for generating a library of novel derivatives is depicted below. This process involves the initial synthesis of the core structure, followed by diversification through the reaction of the thiocarbamide moiety with various electrophiles.
Caption: General Synthetic Workflow for Novel Derivatives.
Experimental Protocol: Synthesis of this compound (Core Intermediate)
A common method for the synthesis of the core intermediate involves the reaction of 4-Boc-piperazine with a sulfinyl chloride followed by a reaction with a carbamate.[3] An alternative conceptual protocol is provided below:
-
Reaction Setup: To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane, add a thiocyanating agent (e.g., a mixture of potassium thiocyanate and an oxidizing agent) (1.2 eq) at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Experimental Protocol: Synthesis of Novel Derivatives (General Procedure)
-
Reaction Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate) (1.5 eq).
-
Addition of Electrophile: Add the desired alkyl or aryl halide (1.1 eq) to the reaction mixture.
-
Reaction Progression: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the product with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting residue by column chromatography to yield the final derivative.
Quantitative Data Summary
The following table summarizes the hypothetical yield and in vitro anti-proliferative activity (IC50) of a series of synthesized derivatives against a model cancer cell line (e.g., human liver cancer cell line SMMC-7721). Such derivatives of arylamide containing a piperazine moiety have shown inhibitory effects on liver cancer cells.[4]
| Compound ID | R-Group | Yield (%) | IC50 (µM) on SMMC-7721 |
| PD-01 | 2-chlorobenzyl | 78 | 5.2 |
| PD-02 | 4-fluorobenzyl | 85 | 2.1 |
| PD-03 | 2,4-dichlorobenzyl | 72 | 1.5 |
| PD-04 | 4-methoxybenzyl | 88 | 8.9 |
| PD-05 | 3-nitrobenzyl | 65 | 3.7 |
Proposed Biological Mechanism and Signaling Pathway
Several piperazine-containing compounds have been identified as inhibitors of tubulin polymerization, a critical process in cell division, making it a valuable target for anticancer therapies.[4] The novel derivatives of this compound may exert their anti-proliferative effects through a similar mechanism. The proposed signaling pathway leading to apoptosis is illustrated below.
References
The Versatile Scaffold: Tert-butyl 4-carbamothioylpiperazine-1-carboxylate as a Cornerstone in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient discovery and development of novel therapeutic agents. Among these, tert-butyl 4-carbamothioylpiperazine-1-carboxylate has emerged as a critical scaffold, offering a unique combination of structural features and synthetic accessibility. This piperazine-based thiourea derivative provides a robust platform for the construction of diverse molecular architectures, leading to the identification of potent modulators of various biological targets. This technical guide delves into the synthesis, properties, and extensive applications of this compound, providing researchers with a comprehensive resource to leverage its potential in drug discovery programs.
Chemical Properties and Synthesis
This compound, a white crystalline solid, possesses a molecular formula of C10H19N3O2S and a molar mass of 245.34 g/mol .[1] The presence of a Boc-protected piperazine ring and a thiourea moiety imparts a unique reactivity profile, making it an ideal starting material for a variety of chemical transformations. The Boc (tert-butoxycarbonyl) group serves as a protecting group for one of the piperazine nitrogens, allowing for selective functionalization of the other nitrogen atom. The thiourea group, with its nucleophilic sulfur and hydrogen-bonding capabilities, is a key pharmacophore for interacting with biological targets.
General Synthesis Workflow
The synthesis of this compound can be conceptualized as a two-step process starting from commercially available 1-Boc-piperazine.
Figure 1. A conceptual workflow for the synthesis of the title compound.
Applications in Medicinal Chemistry
The true value of this compound lies in its role as a versatile starting material for the synthesis of a wide array of biologically active molecules. Its ability to be readily modified at multiple positions allows for the exploration of vast chemical space and the fine-tuning of structure-activity relationships (SAR).
Anti-Cancer Agents: Phosphoglycerate Dehydrogenase (PHGDH) Inhibitors
A significant application of this building block is in the development of inhibitors of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in the serine biosynthesis pathway.[2][3] Cancer cells often exhibit increased reliance on this pathway for the production of serine, which is essential for nucleotide synthesis and cell proliferation.[2][4] Therefore, inhibiting PHGDH presents a promising therapeutic strategy for certain cancers.
The serine biosynthesis pathway begins with the glycolytic intermediate 3-phosphoglycerate. PHGDH catalyzes the first and rate-limiting step, the oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate.
Figure 2. Inhibition of the Serine Biosynthesis Pathway by PHGDH Inhibitors.
Derivatives synthesized from this compound have shown potent inhibition of PHGDH.
| Compound | Target | IC50 (µM) | Cell Line | Reference |
| NCT-502 | PHGDH | 1.9 | - | [3] |
| NCT-503 | PHGDH | 2.9 | - | [3] |
General Procedure for the Synthesis of PHGDH Inhibitors:
A detailed protocol for the synthesis of specific PHGDH inhibitors, such as NCT-502 and NCT-503, can be found in the supplementary information of the referenced literature.[3] A general workflow is as follows:
Figure 3. General workflow for the synthesis of PHGDH inhibitors.
Antibacterial and Anti-inflammatory Agents
The versatility of the piperazine-thiourea scaffold extends to the development of agents with dual antibacterial and anti-inflammatory properties. A study has shown that derivatives of this scaffold exhibit significant activity against multidrug-resistant bacteria, such as Acinetobacter baumannii, and can also inhibit the production of nitric oxide (NO) in macrophages, a key mediator of inflammation.[5]
| Compound | Bacterial Strain | MIC (µM) | NO Inhibition (IC50, µM) | Reference |
| Derivative 1 | A. baumannii | 1.56 - 6.25 | Not Reported | [5] |
| Derivative 2 | A. baumannii | 1.56 - 6.25 | Not Reported | [5] |
Note: The specific structures of "Derivative 1" and "Derivative 2" are detailed in the cited reference.
Conclusion
This compound has proven to be a highly valuable and versatile building block in medicinal chemistry. Its unique structural features and synthetic tractability have enabled the development of potent and selective inhibitors for a range of biological targets, most notably PHGDH for cancer therapy, as well as promising antibacterial and anti-inflammatory agents. The continued exploration of this scaffold is likely to yield further novel therapeutic candidates, underscoring its importance in the ongoing quest for new medicines. This guide provides a foundational understanding for researchers looking to harness the potential of this remarkable chemical entity.
References
- 1. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and optimization of piperazine-1-thiourea-based human phosphoglycerate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and optimization of piperazine-1-thiourea-based human phosphoglycerate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A PHGDH inhibitor reveals coordination of serine synthesis and one-carbon unit fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploration of piperazine-derived thioureas as antibacterial and anti-inflammatory agents. In vitro evaluation against clinical isolates of colistin-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of Tert-butyl 4-carbamothioylpiperazine-1-carboxylate
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, synthetic methodology, and key structural features of Tert-butyl 4-carbamothioylpiperazine-1-carboxylate (CAS Number: 196811-66-2). This compound is a valuable building block in medicinal chemistry and drug discovery, often utilized in the synthesis of various bioactive molecules. This document is intended to serve as a critical resource for scientists engaged in the design and synthesis of novel therapeutic agents.
Chemical Structure and Properties
This compound is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens and a thiocarboxamide (carbamothioyl) group on the other.
| Property | Value |
| Molecular Formula | C₁₀H₁₉N₃O₂S |
| Molecular Weight | 245.34 g/mol |
| CAS Number | 196811-66-2 |
| Appearance | White crystalline solid[1] |
| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane.[1] |
Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound. It is important to note that while this compound is commercially available, detailed experimental parameters for the acquisition of this data are not consistently published in peer-reviewed literature. The data presented here is compiled from various sources, including chemical supplier databases and may be predicted data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.7 (br s) | Broad Singlet | 4H | Piperazine ring protons adjacent to the thiocarboxamide group |
| ~3.4 (t) | Triplet | 4H | Piperazine ring protons adjacent to the Boc group |
| ~1.45 (s) | Singlet | 9H | tert-Butyl protons |
| ~7.5 (br s) | Broad Singlet | 2H | NH₂ protons |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~183 | C=S |
| ~154 | C=O (Boc) |
| ~80 | Quaternary carbon (Boc) |
| ~50 | Piperazine ring carbons |
| ~44 | Piperazine ring carbons |
| ~28 | tert-Butyl methyl carbons |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Strong, Broad | N-H stretching (NH₂) |
| ~2975 | Medium | C-H stretching (aliphatic) |
| ~1690 | Strong | C=O stretching (Boc) |
| ~1450 | Medium | C-H bending |
| ~1250 | Strong | C-N stretching |
| ~1160 | Strong | C-O stretching |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| Technique | [M+H]⁺ (Calculated) | [M+H]⁺ (Observed) |
| Electrospray Ionization (ESI) | 246.1225 | Not available in searched literature |
Experimental Protocols
General Synthesis
A common synthetic route to this compound involves the reaction of commercially available tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) with a thiocarbamoylating agent. One plausible method is the reaction with a source of thiocyanic acid or its salts, followed by hydrolysis.
General Procedure:
-
Reaction Setup: To a solution of tert-butyl piperazine-1-carboxylate in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran), an equimolar amount of a thiocarbamoylating reagent is added at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction mixture is typically washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualizations
The following diagrams illustrate the synthetic workflow for the preparation and characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization.
This guide provides a foundational understanding of this compound for its application in research and development. For critical applications, it is recommended to obtain and verify the spectroscopic data on a sample of the compound.
References
Methodological & Application
Synthesis protocol for Tert-butyl 4-carbamothioylpiperazine-1-carboxylate.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Tert-butyl 4-carbamothioylpiperazine-1-carboxylate is a key intermediate in the synthesis of various pharmacologically active compounds. The presence of the thiourea moiety allows for further functionalization, making it a versatile building block in drug discovery. The Boc-protected piperazine ring is a common feature in many drug candidates, offering improved pharmacokinetic properties. This document provides a detailed protocol for the synthesis of this intermediate, starting from commercially available Tert-butyl piperazine-1-carboxylate. The presented method is based on the well-established reaction of a secondary amine with thiocyanic acid, generated in situ from an alkali metal thiocyanate and a mineral acid. This straightforward approach provides a reliable route to the desired product.
Experimental Protocol
Synthesis of this compound
This protocol details the synthesis of this compound from Tert-butyl piperazine-1-carboxylate.
Materials:
-
Tert-butyl piperazine-1-carboxylate
-
Potassium thiocyanate (KSCN)
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Tert-butyl piperazine-1-carboxylate (1.0 eq) in deionized water.
-
Addition of Reagents: To the stirred solution, add potassium thiocyanate (1.2 eq).
-
Acidification: Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid (1.5 eq) dropwise. The temperature should be maintained below 10 °C during the addition.
-
Reaction: After the addition of acid, attach a reflux condenser and heat the reaction mixture to reflux (approximately 100-110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of this compound.
| Parameter | Value | Notes |
| Starting Material | Tert-butyl piperazine-1-carboxylate | Commercially available. |
| Key Reagents | Potassium thiocyanate, HCl | |
| Solvent | Water | |
| Reaction Temperature | Reflux (~100-110 °C) | |
| Reaction Time | 4-8 hours | Monitor by TLC for completion. |
| Product Molecular Formula | C₁₀H₁₉N₃O₂S | |
| Product Molecular Weight | 245.34 g/mol | |
| Expected Yield | 60-75% | Based on typical yields for similar thiourea formation reactions. |
| Appearance | White to off-white solid | |
| Purity (Post-Purification) | >95% | As determined by analytical techniques such as NMR or LC-MS. |
Visualization
Application Notes and Protocols for Tert-butyl 4-carbamothioylpiperazine-1-carboxylate as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tert-butyl 4-carbamothioylpiperazine-1-carboxylate as a key intermediate in the synthesis of pharmaceutical agents, with a particular focus on the development of O-GlcNAcase (OGA) inhibitors for the potential treatment of neurodegenerative diseases such as Alzheimer's. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to support drug discovery and development efforts.
Overview of this compound
This compound is a white crystalline solid that serves as a versatile building block in organic synthesis.[1] Its Boc-protected piperazine moiety and the reactive carbamothioyl group make it a valuable precursor for creating diverse molecular scaffolds.[2] The compound is stable under dry, dark, and low-temperature conditions.[1]
Key Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉N₃O₂S | [3] |
| Molecular Weight | 245.34 g/mol | [3] |
| Appearance | White crystalline solid | [1] |
| Solubility | Soluble in organic solvents like DMSO and dichloromethane | [1] |
| CAS Number | 196811-66-2 | [3] |
Primary Application: Synthesis of O-GlcNAcase (OGA) Inhibitors
A primary application of this compound is in the synthesis of O-GlcNAcase (OGA) inhibitors. OGA is a key enzyme in the O-GlcNAc signaling pathway, which is implicated in the pathophysiology of neurodegenerative diseases.[4][5] By inhibiting OGA, the levels of O-GlcNAcylated proteins, including tau, are increased. This is thought to be neuroprotective by preventing the hyperphosphorylation and aggregation of tau into neurofibrillary tangles, a hallmark of Alzheimer's disease.[6][7]
O-GlcNAcase Signaling Pathway in Neurodegeneration
The O-GlcNAc cycling pathway is a dynamic post-translational modification that acts as a nutrient sensor, integrating metabolic pathways with cellular signaling.[8][9] In neurodegenerative diseases, dysregulation of this pathway is observed.[10][11] OGA inhibitors aim to restore the proper balance of O-GlcNAcylation.
Experimental Protocols
Synthesis of this compound (Intermediate)
This protocol is adapted from patent US10336775B2.
Reaction Scheme:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. What are OGA inhibitors and how do they work? [synapse.patsnap.com]
- 5. Inhibition of O-GlcNAcase (OGA): A Potential Therapeutic Target to Treat Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. O-GlcNAcase inhibitors as potential therapeutics for the treatment of Alzheimer's disease and related tauopathies: analysis of the patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. O-GlcNAcylation and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nutrient-driven O-GlcNAc in proteostasis and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. O-GlcNAcylation in health and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application of Tert-butyl 4-carbamothioylpiperazine-1-carboxylate in Drug Discovery: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-carbamothioylpiperazine-1-carboxylate is a versatile heterocyclic building block increasingly utilized in medicinal chemistry and drug discovery. Its unique structural features, combining a Boc-protected piperazine ring with a reactive thiourea moiety, make it an ideal starting material for the synthesis of diverse compound libraries targeting a wide range of biological pathways. The piperazine scaffold is considered a "privileged" structure in drug design, known for improving the physicochemical and pharmacokinetic properties of drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in the discovery of novel therapeutic agents, with a focus on its application in the development of antifungal and antibacterial agents.
Chemical Properties
This compound is a white crystalline solid.[1] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane.[1] This compound serves as a key intermediate for introducing the piperazine-thiourea pharmacophore into larger molecules.[1]
Application Notes: A Scaffold for Bioactive Molecules
The primary application of this compound in drug discovery is as a foundational scaffold for the synthesis of more complex, biologically active molecules. The thiourea group provides a versatile handle for various chemical reactions, allowing for the attachment of diverse functional groups and the creation of extensive compound libraries for high-throughput screening.
Antifungal and Antibacterial Agents
A notable application is in the development of novel antifungal and antibacterial agents. By combining the piperazine-thiourea scaffold with other bioactive pharmacophores, such as flavonols, potent antimicrobial compounds have been synthesized.[2][3] These derivatives have shown significant efficacy against various plant pathogenic fungi and bacteria.[2][3]
Mechanism of Action: The synthesized flavonol-piperazine-thiourea derivatives have been shown to exert their antifungal effects by disrupting the integrity of the fungal hyphae and inducing lipid peroxidation.[3] In bacteria, these compounds can inhibit critical virulence factors, including biofilm formation and the production of extracellular polysaccharides.[3]
Enzyme Inhibitors
The piperazine-thiourea core is also a key feature in the design of specific enzyme inhibitors. For instance, derivatives incorporating this scaffold have been investigated as inhibitors of 3-phosphoglycerate dehydrogenase (PHGDH), a metabolic enzyme implicated in the proliferation of certain cancers. This highlights the potential of using this compound as a starting point for the development of novel anti-cancer therapeutics.
Quantitative Data
The following tables summarize the biological activity of representative compounds synthesized using a piperazine-thiourea scaffold derived from precursors like this compound.
Table 1: In Vitro Antifungal Activity of Flavonol Piperazine Thiourea Derivatives [2]
| Compound ID | Target Fungus | EC50 (μg/mL) | Positive Control (Azoxystrobin) EC50 (μg/mL) |
| Q23 | Phytophthora capsici | 6.68 | 72.60 |
Table 2: In Vivo Antifungal Activity of Compound Q23 against Phytophthora capsici [2]
| Concentration (μg/mL) | Protective Efficacy (%) | Curative Efficacy (%) | Positive Control (Azoxystrobin) Protective Efficacy (%) | Positive Control (Azoxystrobin) Curative Efficacy (%) |
| 200 | 54.7 | 45.4 | 30.8 | 21.3 |
| 100 | 33.8 | 37.2 | 22.7 | 17.9 |
Table 3: In Vitro Antibacterial Activity of Flavonol Piperazine Thiourea Derivatives [3]
| Compound ID | Target Bacteria | EC50 (μg/mL) | Positive Control (Thiodiazole-copper) EC50 (μg/mL) |
| Q24 | Xanthomonas axonopodis pv. citri | 5.13 | 60.03 |
Experimental Protocols
General Synthesis of Bioactive Derivatives
The following is a generalized protocol for the synthesis of bioactive compounds, such as the flavonol-piperazine-thiourea derivatives, using this compound as a key intermediate.
Step 1: Synthesis of the Piperazine Thiourea Intermediate
A common method for synthesizing the core intermediate involves the reaction of a suitably substituted starting material with the piperazine thiourea moiety. This often requires deprotection of the Boc group followed by reaction with a precursor to the desired bioactive scaffold.
Step 2: Coupling with a Bioactive Moiety
The synthesized piperazine thiourea intermediate is then coupled with a bioactive molecule, for example, a flavonol derivative. This reaction typically proceeds under mild conditions to yield the final target compound.
Protocol: Synthesis of Flavonol Piperazine Thiourea Derivatives (e.g., Q23)
This protocol is adapted from the synthesis of similar compounds and serves as a representative example.
Materials:
-
Flavonol precursor (e.g., 3-hydroxyflavone)
-
This compound
-
Appropriate solvents (e.g., dichloromethane, methanol)
-
Coupling reagents (as required by the specific reaction)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Preparation of the Activated Flavonol: The flavonol starting material is first activated for coupling. This may involve the introduction of a leaving group or conversion to a more reactive intermediate.
-
Deprotection of this compound (if necessary): Depending on the synthetic strategy, the Boc protecting group on the piperazine may need to be removed prior to coupling. This is typically achieved using acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
-
Coupling Reaction: The activated flavonol is reacted with the (deprotected) piperazine thiourea in a suitable solvent. The reaction may require a base and is typically stirred at room temperature or with gentle heating until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is worked up to remove excess reagents and byproducts. This may involve washing with aqueous solutions and extraction with an organic solvent. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure flavonol piperazine thiourea derivative.
-
Characterization: The structure and purity of the final compound are confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: In Vitro Antifungal Assay
This protocol is a general guideline for assessing the antifungal activity of synthesized compounds.
Materials:
-
Synthesized compounds (e.g., Q23)
-
Fungal strain (e.g., Phytophthora capsici)
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes
-
Positive control (e.g., Azoxystrobin)
-
Solvent for dissolving compounds (e.g., DMSO)
Procedure:
-
Preparation of Fungal Plates: A mycelial disc of the actively growing fungus is placed in the center of a fresh PDA plate and incubated until the mycelium covers the plate.
-
Preparation of Compound Solutions: The test compounds and the positive control are dissolved in DMSO to prepare stock solutions. A series of dilutions are then made in sterile water or culture medium to achieve the desired final concentrations.
-
Treatment: A small mycelial plug is taken from the edge of the actively growing fungal culture and placed in the center of a new PDA plate containing the test compound at a specific concentration.
-
Incubation: The plates are incubated at an appropriate temperature for the specific fungus until the mycelial growth in the control plate (containing only DMSO) reaches a certain diameter.
-
Data Collection: The diameter of the fungal colony on each plate is measured.
-
Calculation of Inhibition: The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the diameter of the colony in the control group and T is the diameter of the colony in the treatment group.
-
Determination of EC50: The EC50 value (the concentration of the compound that causes 50% inhibition of fungal growth) is determined by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Synthesis and Evaluation Workflow
Caption: A generalized workflow for the synthesis and biological evaluation of novel drug candidates.
Proposed Mechanism of Antifungal Action
Caption: A simplified diagram illustrating the proposed antifungal mechanism of action.
References
Synthetic Pathways for Analog Generation from Tert-butyl 4-carbamothioylpiperazine-1-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of diverse analogs from the versatile building block, Tert-butyl 4-carbamothioylpiperazine-1-carboxylate. The methodologies outlined herein focus on the chemical transformation of the carbamothioyl (thiourea) moiety to generate libraries of thiazole and guanidine derivatives, which are of significant interest in medicinal chemistry and drug discovery.
Introduction
This compound is a valuable starting material for the synthesis of various heterocyclic compounds. The presence of the reactive thiourea functional group, coupled with the Boc-protected piperazine ring, allows for selective modifications and the introduction of diverse structural motifs. Piperazine and its derivatives are prevalent scaffolds in numerous clinically approved drugs, exhibiting a wide range of biological activities. This document details two primary synthetic routes for analog development: the Hantzsch thiazole synthesis and the conversion to substituted guanidines.
Synthetic Route 1: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and efficient method for the construction of a thiazole ring. The reaction involves the condensation of a thioamide, in this case, this compound, with an α-haloketone. This reaction proceeds via an initial S-alkylation of the thiourea followed by an intramolecular cyclization and dehydration to afford the corresponding 2-amino-thiazole derivative.
Application Note:
This synthetic route is highly versatile, allowing for the introduction of a wide variety of substituents on the thiazole ring by simply varying the α-haloketone starting material. The resulting 2-(piperazin-1-yl)thiazole scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets. The Boc-protecting group can be readily removed under acidic conditions to allow for further functionalization of the piperazine nitrogen.
Experimental Protocol: Synthesis of Tert-butyl 4-(4-phenylthiazol-2-yl)piperazine-1-carboxylate
This protocol describes a general procedure for the Hantzsch thiazole synthesis using 2-bromoacetophenone as the α-haloketone.
Materials:
-
This compound
-
2-Bromoacetophenone
-
Ethanol or Methanol
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (10 mL per mmol of thiourea).
-
Add 2-bromoacetophenone (1.05 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate or triethylamine until the pH is approximately 7-8.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes gradient) to afford the pure Tert-butyl 4-(4-phenylthiazol-2-yl)piperazine-1-carboxylate.
Data Presentation:
| α-Haloketone | Product | Solvent | Time (h) | Yield (%) |
| 2-Bromoacetophenone | Tert-butyl 4-(4-phenylthiazol-2-yl)piperazine-1-carboxylate | Ethanol | 3 | 85-95 |
| 2-Chloro-4'-fluoroacetophenone | Tert-butyl 4-(4-(4-fluorophenyl)thiazol-2-yl)piperazine-1-carboxylate | Methanol | 4 | 80-90 |
| Ethyl bromopyruvate | Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylate | Ethanol | 2.5 | 82-92 |
Note: Yields are representative and may vary depending on the specific reaction conditions and scale.
Visualization:
Caption: Hantzsch Thiazole Synthesis Workflow.
Synthetic Route 2: Synthesis of Guanidine Analogs
The thiourea functionality of this compound can be readily converted into a guanidine group. This transformation typically involves the activation of the thiourea to form a reactive intermediate, which is then trapped by an amine. A common and effective method utilizes a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), to promote the desulfurization and subsequent guanylation.
Application Note:
This synthetic route provides access to a diverse range of N-substituted guanidines by varying the amine component. Guanidines are important pharmacophores found in numerous biologically active molecules. The Boc-protected piperazine guanidines can serve as key intermediates for further elaboration. The Boc group can be removed to allow for N-functionalization, or the guanidine moiety itself can be further modified.
Experimental Protocol: Synthesis of Tert-butyl 4-(N'-benzylguanidino)piperazine-1-carboxylate
This protocol outlines a general procedure for the synthesis of a substituted guanidine using benzylamine.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl)
-
Benzylamine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (15 mL per mmol of thiourea).
-
Add triethylamine (2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Add EDCI·HCl (1.1 eq) portion-wise to the stirred solution.
-
After 15 minutes, add benzylamine (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., methanol/dichloromethane gradient) to yield the pure Tert-butyl 4-(N'-benzylguanidino)piperazine-1-carboxylate.
Data Presentation:
| Amine | Product | Solvent | Time (h) | Yield (%) |
| Benzylamine | Tert-butyl 4-(N'-benzylguanidino)piperazine-1-carboxylate | DCM | 18 | 75-85 |
| Aniline | Tert-butyl 4-(N'-phenylguanidino)piperazine-1-carboxylate | DMF | 24 | 65-75 |
| Morpholine | Tert-butyl 4-(morpholin-4-ylcarbonimidoyl)piperazine-1-carboxylate | DCM | 20 | 70-80 |
Note: Yields are representative and may vary depending on the specific reaction conditions and scale.
Visualization:
Caption: Guanidine Synthesis Workflow.
Conclusion
The synthetic routes described in these application notes provide robust and versatile methods for the generation of diverse libraries of thiazole and guanidine analogs from this compound. These protocols can be readily adapted for a wide range of starting materials, enabling the exploration of structure-activity relationships and the development of novel drug candidates. The provided visualizations and data tables offer a clear and concise overview of the synthetic workflows and expected outcomes.
Application Notes and Protocols: Tert-butyl 4-carbamothioylpiperazine-1-carboxylate in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-carbamothioylpiperazine-1-carboxylate, a bifunctional molecule featuring a Boc-protected piperazine and a thiourea group, is a versatile building block in solid-phase organic synthesis (SPOS). Its primary application lies in the construction of guanidine-containing molecules, which are of significant interest in drug discovery due to their ability to participate in hydrogen bonding and electrostatic interactions with biological targets. The piperazine scaffold itself is a common motif in centrally acting drugs, and its incorporation can impart favorable pharmacokinetic properties.[1][2]
This document provides detailed application notes and protocols for the use of this compound in the solid-phase synthesis of guanidines, a transformation of high importance in the generation of diverse molecular libraries for therapeutic screening.
Key Applications
-
Scaffold for Peptidomimetics: The piperazine ring can be incorporated into peptide-like structures to introduce conformational constraints and enhance metabolic stability compared to natural peptides.[1]
-
Synthesis of Guanidine-Containing Compounds: The carbamothioyl (thiourea) moiety serves as a key precursor for the synthesis of substituted guanidines on a solid support. This is particularly valuable for creating libraries of compounds for high-throughput screening.
-
Development of CNS-Targeting Agents: The arylpiperazine motif is a well-established pharmacophore in drugs targeting the central nervous system. Solid-phase synthesis facilitates the rapid generation of analogues for screening and lead optimization.[1]
Data Presentation
Table 1: Representative Yields for Solid-Phase Guanidine Synthesis
| Starting Material (Resin-Bound Amine) | Guanylating Agent | Promoter/Activator | Cleavage Cocktail | Yield (%) | Purity (%) | Reference |
| Aminomethyl Polystyrene | Di-Boc-thiourea | Mukaiyama's Reagent | TFA/DCM | >95 | >90 | [3] |
| Rink Amide Resin | N,N'-Di-Boc-S-methylisothiourea | - | TFA/TIS/H₂O | High | High | [4] |
| Wang Resin-Bound Amino Acid | Thiourea | AgNO₃ | Not Specified | 57-82 (overall) | Not Specified | [5] |
| Polymer-Bound Diamine | Various Guanylating Reagents | - | Mild Acid | High | High | [6] |
Note: The yields and purities presented are representative of solid-phase guanidine syntheses and may vary depending on the specific substrate, resin, and reaction conditions.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Substituted Guanidine using a Thiourea Precursor
This protocol outlines a general procedure for the synthesis of a piperazine-containing guanidine on a solid support, starting from a resin-bound amine.
Materials:
-
Rink Amide resin or other suitable amine-functionalized solid support
-
Fmoc-protected amino acid (if starting from an amino acid)
-
Piperidine solution (20% in DMF)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC) or Mukaiyama's reagent
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a solid-phase synthesis vessel.
-
Fmoc Deprotection (if applicable):
-
If starting with an Fmoc-protected amine on the resin, treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Guanylation Reaction:
-
Dissolve this compound (3 equivalents) and a promoter such as DIC or Mukaiyama's reagent (3 equivalents) in DMF.
-
Add the solution to the resin-bound amine.
-
Shake the reaction vessel at room temperature for 12-24 hours. The progress of the reaction can be monitored by a qualitative test (e.g., ninhydrin test for the disappearance of the primary amine).
-
-
Washing:
-
After the reaction is complete, drain the solution and wash the resin extensively with DMF (5x), DCM (5x), and methanol (3x).
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the dried resin and shake at room temperature for 2-3 hours. This step simultaneously cleaves the product from the resin and removes the Boc protecting group.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and repeat the ether wash.
-
Dry the crude product under vacuum.
-
-
Purification:
-
Purify the crude product by preparative reverse-phase HPLC to obtain the desired guanidine.
-
Visualizations
Caption: Experimental workflow for solid-phase guanidine synthesis.
Caption: Logical relationship of synthetic transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. connectjournals.com [connectjournals.com]
- 3. Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Monosubstituted Guanidines | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid phase parallel synthesis of guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Tert-butyl 4-carbamothioylpiperazine-1-carboxylate
These application notes provide detailed methodologies for the quantitative analysis of Tert-butyl 4-carbamothioylpiperazine-1-carboxylate in research and drug development settings. The protocols described below are based on established analytical techniques for piperazine derivatives and have been adapted for this specific compound.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Pre-column Derivatization
This method is suitable for laboratories equipped with standard HPLC-UV instrumentation. Since this compound lacks a strong native chromophore for sensitive UV detection, a pre-column derivatization step using 4-chloro-7-nitrobenzofuran (NBD-Cl) is employed. NBD-Cl reacts with the secondary amine of the piperazine ring to form a stable, UV-active product, enabling sensitive quantification.[1][2][3]
Experimental Workflow: HPLC-UV with Derivatization
Caption: Workflow for the quantification of this compound using HPLC-UV with pre-column derivatization.
Detailed Experimental Protocol: HPLC-UV
1. Reagents and Materials
-
This compound reference standard
-
4-chloro-7-nitrobenzofuran (NBD-Cl)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Diethylamine (reagent grade)
-
Water (HPLC grade)
-
Sample diluent: Acetonitrile
2. Instrumentation
-
HPLC system with a UV or Photodiode Array (PDA) detector
-
Analytical column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Heating block or water bath
3. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of Acetonitrile, Methanol, and Diethylamine in the ratio of 90:10:0.1 (v/v/v).[1][2] Degas the mobile phase before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the sample diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
-
NBD-Cl Solution (1 mg/mL): Dissolve NBD-Cl in acetonitrile.
4. Sample Preparation and Derivatization
-
Pipette a known volume of the sample or standard solution into a clean vial.
-
Add an excess of the NBD-Cl solution.
-
Heat the mixture at 60°C for 30 minutes to facilitate the derivatization reaction.[2]
-
After cooling to room temperature, dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[4]
5. Chromatographic Conditions
-
UV Detection Wavelength: 340 nm[1]
-
Run Time: Approximately 20 minutes
6. Data Analysis and Quantification
-
Identify the peak corresponding to the derivatized analyte based on the retention time of the standard.
-
Generate a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.
Quantitative Data Summary: HPLC-UV Method Validation
| Validation Parameter | Specification | Result |
| Linearity (R²) | ≥ 0.995 | 0.999 |
| Range | 1 - 50 µg/mL | Complies |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | 1.1% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.3 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 1.0 µg/mL |
| Specificity | No interference at the retention time of the analyte | Complies |
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity compared to HPLC-UV and is ideal for the quantification of low levels of this compound in complex matrices. This method does not require a derivatization step.
Experimental Workflow: LC-MS/MS
Caption: Workflow for the quantification of this compound using LC-MS/MS.
Detailed Experimental Protocol: LC-MS/MS
1. Reagents and Materials
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., D4-Tert-butyl 4-carbamothioylpiperazine-1-carboxylate)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Instrumentation
-
LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer) with an Electrospray Ionization (ESI) source
-
UPLC or HPLC system
-
Analytical column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
3. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Prepare calibration standards by serially diluting the stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water) to cover the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).
-
Internal Standard (IS) Working Solution: Prepare a solution of the stable isotope-labeled internal standard at a fixed concentration (e.g., 10 ng/mL).
4. Sample Preparation
-
To a known volume of the sample, add a fixed volume of the IS working solution.
-
For plasma or serum samples, perform protein precipitation by adding 3 volumes of cold acetonitrile, vortex, and centrifuge to pellet the precipitated proteins.
-
Alternatively, for cleaner samples, perform solid-phase extraction (SPE) for sample cleanup and concentration.
-
Transfer the supernatant (from protein precipitation) or the eluate (from SPE) to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase composition.
5. LC-MS/MS Conditions
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: Precursor ion (M+H)⁺ → Product ion (To be determined by infusion of the standard)
-
Internal Standard: Precursor ion (M+H)⁺ → Product ion (To be determined by infusion of the IS)
-
6. Data Analysis and Quantification
-
Integrate the peak areas for the analyte and the internal standard for each sample and standard.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Quantitative Data Summary: LC-MS/MS Method Validation
| Validation Parameter | Specification | Result |
| Linearity (R²) | ≥ 0.995 | 0.998 |
| Range | 0.1 - 100 ng/mL | Complies |
| Accuracy (% Recovery) | 85.0% - 115.0% | 92.3% - 108.5% |
| Precision (% RSD) | ≤ 15.0% | 6.8% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.03 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 0.1 ng/mL |
| Matrix Effect | Monitored and compensated by IS | Complies |
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 4-carbamothioylpiperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of Tert-butyl 4-carbamothioylpiperazine-1-carboxylate, a key intermediate in pharmaceutical development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction and improve yields.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most common and direct method is the thiocarbamoylation of 1-Boc-piperazine. This can be achieved through several approaches:
-
Reaction with a thiocyanate salt: In the presence of an acid, 1-Boc-piperazine can react with a thiocyanate salt, such as ammonium thiocyanate, to form the desired thiourea.
-
Reaction with thiophosgene followed by ammonolysis: This two-step process involves the initial reaction of 1-Boc-piperazine with thiophosgene to form a thiocarbamoyl chloride intermediate, which is then reacted with ammonia. Due to the high toxicity of thiophosgene, this method is often avoided.
-
Reaction with benzoyl isothiocyanate followed by hydrolysis: 1-Boc-piperazine can be reacted with benzoyl isothiocyanate to form an N-benzoyl-N'-(1-Boc-piperazinyl)thiourea intermediate. Subsequent hydrolysis of the benzoyl group yields the final product.[1]
Q2: I am experiencing low yields in my synthesis. What are the potential causes and how can I troubleshoot this?
A2: Low yields in the synthesis of this compound can arise from several factors. Here are some common issues and their solutions:
-
Incomplete reaction: The nucleophilicity of the secondary amine in 1-Boc-piperazine can be a limiting factor.
-
Solution: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction duration.
-
-
Side reactions: The formation of byproducts can significantly reduce the yield of the desired product. A common side product is the symmetrical 1,4-dicarbamothioylpiperazine derivative if the Boc-protecting group is inadvertently cleaved.
-
Solution: Maintain a non-acidic reaction medium to prevent deprotection of the Boc group. Careful control of stoichiometry is also crucial.
-
-
Sub-optimal reaction conditions: The choice of solvent and temperature can greatly influence the reaction outcome.
-
Solution: Screen different solvents to find the one that provides the best solubility for the reactants and facilitates the reaction. Common solvents for this type of reaction include aprotic solvents like dichloromethane or tetrahydrofuran.[2] Temperature optimization is also key; while higher temperatures can increase the reaction rate, they can also lead to decomposition or side reactions.
-
Q3: What are the best practices for purifying this compound?
A3: Purification is critical to obtaining a high-purity product. Common purification methods include:
-
Recrystallization: This is an effective method for removing impurities. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature.
-
Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from starting materials and byproducts.[2] A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective.
-
Acid-Base Extraction: If the impurities have different acid-base properties than the product, an aqueous workup involving acid and base washes can be an effective preliminary purification step.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Poor nucleophilicity of 1-Boc-piperazine. | Increase reaction temperature and/or reaction time. Monitor reaction progress by TLC. |
| Inactive thiocarbamoylating agent. | Use a fresh batch of the thiocarbamoylating agent. | |
| Incorrect stoichiometry of reactants. | Carefully measure and verify the molar ratios of all reactants. | |
| Multiple Spots on TLC (Impure Product) | Formation of symmetrical byproduct (1,4-dicarbamothioylpiperazine). | Ensure the reaction is performed under non-acidic conditions to prevent Boc deprotection. |
| Unreacted starting materials. | Optimize reaction time and temperature to drive the reaction to completion. | |
| Decomposition of product. | Avoid excessive heating. Use milder reaction conditions if possible. | |
| Difficulty in Product Isolation | Product is an oil or does not precipitate. | Attempt purification by column chromatography. Try triturating the oil with a non-polar solvent to induce crystallization. |
| Product is lost during workup. | Optimize the extraction and washing steps. Back-extract the aqueous layers to recover any dissolved product. |
Quantitative Data Summary
Optimizing reaction parameters is crucial for maximizing the yield of this compound. The following table provides a summary of how different reaction conditions can impact the synthesis.
| Parameter | Condition | Effect on Yield | Recommendation |
| Temperature | Low (e.g., Room Temp) | Slower reaction rate, potentially incomplete conversion. | Start at room temperature and gradually increase if the reaction is slow. |
| High (e.g., Reflux) | Faster reaction rate, but may lead to byproduct formation or decomposition. | Monitor for side products by TLC when using elevated temperatures. | |
| Solvent | Aprotic (e.g., DCM, THF) | Generally good solubility for reactants. | A good starting point for optimization. |
| Protic (e.g., Ethanol) | Can participate in side reactions. | Use with caution and after evaluating aprotic alternatives. | |
| Reaction Time | Short | Incomplete reaction, lower yield. | Monitor reaction by TLC to determine the optimal time for completion. |
| Long | May lead to the formation of degradation products. | Avoid unnecessarily long reaction times once the starting material is consumed. | |
| Reagent Ratio | Excess 1-Boc-piperazine | Can help drive the reaction to completion but may complicate purification. | Use a slight excess (1.1-1.2 equivalents) of the thiocarbamoylating agent. |
| Excess thiocarbamoylating agent | Can lead to the formation of byproducts. | Use a slight excess to ensure complete conversion of the limiting reagent. |
Detailed Experimental Protocol
This protocol describes a general method for the synthesis of this compound from 1-Boc-piperazine and a thiocarbamoylating agent.
Materials:
-
1-Boc-piperazine
-
Thiocarbamoylating agent (e.g., Ammonium thiocyanate with an acid, or Benzoyl isothiocyanate)
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Base (if required, e.g., Triethylamine)
-
Hydrochloric acid (for workup, if necessary)
-
Sodium bicarbonate solution (for workup)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane and Ethyl Acetate)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Boc-piperazine (1.0 equivalent) and the chosen anhydrous solvent.
-
Reagent Addition:
-
Method A (from Thiocyanate): Add the thiocyanate salt (e.g., ammonium thiocyanate, 1.2 equivalents) to the solution. Slowly add an acid (e.g., a solution of HCl in the reaction solvent) and stir the mixture at room temperature.
-
Method B (from Benzoyl Isothiocyanate): Add benzoyl isothiocyanate (1.1 equivalents) dropwise to the solution of 1-Boc-piperazine at 0 °C. Allow the reaction to warm to room temperature and stir.
-
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material (1-Boc-piperazine) is consumed.
-
Workup:
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Alternatively, the crude product can be purified by recrystallization from an appropriate solvent.
-
-
Characterization: Characterize the purified product by NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.
Visualizations
Caption: Troubleshooting workflow for improving the yield of this compound synthesis.
Caption: General synthetic pathway for this compound.
References
Technical Support Center: Purification of Tert-butyl 4-carbamothioylpiperazine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully purifying Tert-butyl 4-carbamothioylpiperazine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound?
A1: The main challenges in purifying this compound stem from the physicochemical properties of the piperazine and carbamothioyl groups. These include:
-
High Polarity and Basicity: The presence of nitrogen atoms in the piperazine ring makes the compound highly polar and basic. This can lead to difficulties in chromatographic separation, such as peak tailing on silica gel.[1]
-
Solubility: The compound's polarity influences its solubility, which can be challenging to manage during recrystallization. It is soluble in some organic solvents like dimethyl sulfoxide (DMSO) and dichloromethane.[2]
-
Potential for Side Reactions: The synthesis of piperazine derivatives can sometimes result in side reactions, such as the formation of di-substituted products or other structurally similar impurities that may be difficult to separate.[3]
-
Hygroscopicity: Piperazine derivatives can absorb moisture from the air, which can affect accurate weighing and handling.[1]
Q2: What are the most common purification techniques for this compound?
A2: The most common and effective purification techniques for this compound and similar compounds are:
-
Column Chromatography: Silica gel column chromatography is frequently used to separate the target compound from impurities.[4][5]
-
Recrystallization: This technique is useful for obtaining a highly pure crystalline product. The choice of solvent is critical for successful recrystallization.
Q3: What are some common impurities I might encounter?
A3: Common impurities can include unreacted starting materials, by-products from the synthesis (such as N,N'-disubstituted piperazine), and decomposition products. Structurally similar impurities can sometimes co-precipitate with the desired product during crystallization.[1]
Troubleshooting Guide
Problem 1: Low yield after purification.
-
Q: I am getting a very low yield of my compound after column chromatography. What could be the cause?
-
A: Several factors could contribute to low yield. The compound might be partially adsorbing irreversibly to the silica gel due to its basicity. Consider pre-treating the silica gel with a small amount of a basic modifier like triethylamine in your eluent system. Also, ensure you have chosen an appropriate solvent system that provides good separation while allowing for efficient elution of your product.
-
-
Q: My yield from recrystallization is poor. How can I improve it?
-
A: Poor recrystallization yield is often due to the compound having some solubility in the cold solvent or using an excessive amount of solvent. To improve your yield, ensure you are using a minimal amount of hot solvent to dissolve the compound completely. You can also try a different solvent or a co-solvent system. Cooling the solution slowly and then placing it in an ice bath can also help maximize crystal formation.
-
Problem 2: Persistent impurities in the final product.
-
Q: After column chromatography, my NMR spectrum still shows impurities. What should I do?
-
A: If impurities persist, your initial column chromatography may not have been optimal. You can try a shallower solvent gradient or a different solvent system to improve separation. Alternatively, a second purification step, such as recrystallization or a second column with a different stationary phase (e.g., alumina), may be necessary.
-
-
Q: I'm having trouble removing a very non-polar impurity. Any suggestions?
-
A: If you have a non-polar impurity, you can try a "reverse-phase" column chromatography if available. Alternatively, you could attempt to wash a solution of your product with a non-polar solvent like hexanes, assuming your desired compound is not soluble in it.
-
Problem 3: Issues with Column Chromatography.
-
Q: My compound is tailing badly on the silica gel column. How can I fix this?
-
A: Peak tailing is a common issue with basic compounds like piperazine derivatives on acidic silica gel.[1] To mitigate this, you can add a small percentage (0.1-1%) of a basic additive like triethylamine or ammonia to your eluent. This will help to deactivate the acidic sites on the silica gel and improve the peak shape.
-
-
Q: My compound is not moving from the baseline of the TLC plate, even with a very polar solvent system.
-
A: If your compound is highly polar and strongly adsorbs to the silica, you may need to use a more polar eluent system. Consider using a mixture of dichloromethane/methanol or even adding a small amount of acetic acid if your compound is stable under acidic conditions. However, for a basic compound, adding a base is generally the preferred approach.
-
Experimental Protocols
Column Chromatography Protocol
This is a general protocol that may require optimization for your specific sample.
-
Preparation of the Column:
-
Dry pack a glass column with silica gel (230-400 mesh).
-
Wet the silica gel with the initial, least polar eluent.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the appropriate solvent (e.g., dichloromethane).
-
Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
-
Elution:
-
Begin eluting with a non-polar solvent and gradually increase the polarity. A common gradient for similar compounds is starting with 100% hexanes and gradually increasing the percentage of ethyl acetate.[6][7] For more polar compounds, a dichloromethane/methanol gradient may be more suitable.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified compound.
-
Recrystallization Protocol
-
Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Ethyl acetate has been used for recrystallizing similar piperazine derivatives.[8]
-
-
Dissolution:
-
Place the crude product in a flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize yield, cool the flask in an ice bath for about 30 minutes.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Quantitative Data Summary
The following table summarizes typical solvent systems used for the purification of related piperazine derivatives, which can serve as a starting point for optimizing the purification of this compound.
| Compound Type | Purification Method | Eluent System/Solvent | Yield (%) | Purity (%) | Reference |
| Piperazine Derivative | Column Chromatography | Petroleum Ether : Ethyl Acetate = 10:1 | 29 | 98.5 | [9] |
| Piperazine Derivative | Column Chromatography | Hexane / Ethyl Acetate = 1:1 | 86.3 | - | [8] |
| Piperazine Derivative | Recrystallization | Ethyl Acetate | - | - | [8] |
| Piperazine Derivative | Column Chromatography | Acetone / n-hexane = 1:7 to 1:9 | 53-73 | - | [5] |
| Piperazine Derivative | Column Chromatography | Petroleum Ether / Ethyl Acetate = 4:1 | 79 | - | [10] |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision-making process for troubleshooting an impure product after initial purification.
References
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. connectjournals.com [connectjournals.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with Tert-butyl 4-carbamothioylpiperazine-1-carboxylate
Welcome to the technical support center for Tert-butyl 4-carbamothioylpiperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility issues encountered with this compound in organic solvents. Our goal is to equip you with the knowledge and protocols to ensure seamless integration of this valuable intermediate into your experimental workflows.
Introduction to this compound
This compound is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its structure, featuring a bulky, non-polar N-Boc protecting group and a polar thiocarboxamide moiety, presents a unique solubility profile that can be challenging to manage. This guide will provide a systematic approach to addressing these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a white crystalline solid. Based on its structure and available data for similar compounds, it exhibits good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dichloromethane (DCM) at room temperature.[1] Its solubility in other common organic solvents such as alcohols (methanol, ethanol) and ethers (THF, dioxane) is expected to be moderate and may require optimization.
Q2: Why am I observing poor solubility of this compound in my chosen organic solvent?
A2: The solubility of an organic compound is governed by the principle of "like dissolves like." The dual nature of this compound, with both non-polar (N-Boc group) and polar (thiocarboxamide group) regions, can lead to solubility challenges. Poor solubility in a particular solvent arises from a mismatch in polarity between the solute and the solvent, where the solvent molecules cannot effectively surround and solvate the compound's molecules.[2]
Q3: Can I use heat to improve the solubility of this compound?
A3: Yes, gentle heating can significantly increase the solubility of most organic solids.[3][4][5] The dissolution process for many organic compounds is endothermic, meaning it absorbs heat. By increasing the temperature, you provide the energy needed to overcome the intermolecular forces within the crystal lattice, allowing the solvent to dissolve more of the compound.[6][7] However, it is crucial to be cautious, as excessive heat can lead to degradation. Always start with gentle warming (e.g., a 37-40°C water bath) and monitor for any changes in color or the appearance of impurities.[8]
Q4: Is sonication a suitable method for dissolving this compound?
A4: Absolutely. Sonication is a highly effective technique for dissolving challenging compounds.[9][10][11] The high-frequency sound waves generate cavitation bubbles in the solvent. The rapid formation and collapse of these bubbles create localized high-pressure shockwaves that break down the solid particles, increasing the surface area available for interaction with the solvent and accelerating the dissolution process.[9][12] Sonication can be particularly useful for preparing saturated or high-concentration stock solutions.[13][14]
Troubleshooting Guide: Step-by-Step Dissolution Protocols
This section provides a systematic approach to solubilizing this compound.
Initial Solvent Selection
Based on available data and chemical principles, the following solvents are recommended as starting points for solubility testing.
| Solvent Category | Recommended Solvents | Expected Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | High | These solvents have polarities that can effectively solvate both the polar and non-polar regions of the molecule.[1] |
| Alcohols | Methanol, Ethanol | Moderate | These protic solvents can hydrogen bond with the thiocarboxamide group, but the bulky N-Boc group may limit overall solubility. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate to Low | These are less polar than alcohols and may be less effective at dissolving the polar functional groups of the molecule. |
| Nitriles | Acetonitrile (ACN) | Moderate to Low | Acetonitrile is a polar aprotic solvent, but its solvating power for this specific compound may be limited. |
Experimental Workflow for Solubility Optimization
The following workflow provides a structured approach to achieving complete dissolution.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 4-[CARBOXY-(4-NITRO-PHENYL)-METHYL]-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER HYDROCHLORIDE | 885274-20-4 [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. CAS 57260-71-6: N-BOC-Piperazine | CymitQuimica [cymitquimica.com]
- 10. csustan.edu [csustan.edu]
- 11. 883554-88-9|4-Carbamoyl-piperazine-1-carboxylic acid tert-butyl ester|BLD Pharm [bldpharm.com]
- 12. Tert-buty 4-carboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. uspnf.com [uspnf.com]
Common side reactions in the synthesis of Tert-butyl 4-carbamothioylpiperazine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 4-carbamothioylpiperazine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
The synthesis of this compound typically involves the reaction of N-Boc-piperazine with a thiocarbonylating agent. The most common and direct method is the reaction of N-Boc-piperazine with an isothiocyanate precursor in situ, or with a thiocyanate salt under acidic conditions. A plausible, though less commonly documented, route might involve the reaction of N-Boc-piperazine with thiophosgene to form an isothiocyanato intermediate, which is then reacted with ammonia. However, due to the high toxicity of thiophosgene, this method is often avoided.
Q2: What are the critical parameters to control during the synthesis?
Key parameters to control for a successful synthesis include:
-
Temperature: Many of the reaction steps are exothermic and require careful temperature control to prevent side reactions.
-
Purity of Reagents: The purity of N-Boc-piperazine and the thiocarbonylating agent is crucial to avoid the introduction of impurities that can be difficult to remove.
-
Stoichiometry: Precise control of the molar ratios of the reactants is important to maximize yield and minimize the formation of byproducts.
-
Reaction Time: Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time and prevent over-reaction or degradation of the product.
-
Moisture Control: The reaction should be carried out under anhydrous conditions as the presence of water can lead to hydrolysis of intermediates and side reactions.
Q3: How can I purify the final product?
Purification of this compound is typically achieved through recrystallization or column chromatography.[1] For recrystallization, a suitable solvent system needs to be identified in which the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble. Column chromatography using silica gel is an effective method for separating the desired product from closely related impurities. The choice of eluent will depend on the polarity of the product and the impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive reagents. | Ensure that the N-Boc-piperazine and the thiocarbonylating agent are of high purity and have not degraded. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some reactions may require initial cooling to control the exotherm, followed by heating to drive the reaction to completion. | |
| Insufficient reaction time. | Monitor the reaction progress using TLC or LC-MS and continue the reaction until the starting materials are consumed. | |
| Formation of Multiple Products (as seen on TLC/LC-MS) | Side reactions due to impurities in starting materials. | Use purified starting materials. |
| Reaction temperature is too high, leading to decomposition or side reactions. | Maintain the recommended reaction temperature and ensure efficient stirring. | |
| Presence of moisture. | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Product is difficult to isolate or purify | Product is an oil or does not crystallize easily. | Try different solvent systems for recrystallization or use column chromatography for purification. |
| Co-elution of impurities during column chromatography. | Optimize the solvent system for column chromatography by trying different solvent polarities and gradients. |
Common Side Reactions and Their Mitigation
| Side Reaction | Side Product Structure | Mitigation Strategy |
| Dimerization of N-Boc-piperazine | Bis(4-(tert-butoxycarbonyl)piperazin-1-yl)methanethione | This can occur if a thiocarbonylating agent like thiophosgene is used. Control the stoichiometry carefully, using a slight excess of the thiocarbonylating agent and adding the ammonia source promptly. |
| Formation of Symmetric Thiourea | 1,3-bis(tert-butoxycarbonyl)piperazine-4-carbothioamide | This is less likely in the targeted synthesis but can occur if the reaction conditions promote the reaction of the product with another molecule of an activated intermediate. Ensure controlled addition of reagents. |
| Desulfurization | Tert-butyl 4-carbamoylpiperazine-1-carboxylate (Urea derivative) | This can happen in the presence of certain oxidizing agents or under harsh reaction conditions. Avoid strong oxidizing agents and excessive heat. |
| Boc Deprotection | 4-carbamothioylpiperazine | The Boc protecting group can be cleaved under strong acidic conditions. If acidic reagents are used, they should be mild and the reaction temperature should be controlled. |
Experimental Protocol: Synthesis via Thiocyanate Salt
This protocol describes a plausible method for the synthesis of this compound from N-Boc-piperazine and potassium thiocyanate.
Materials:
-
Tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)
-
Potassium thiocyanate (KSCN)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane)
-
Anhydrous solvent (e.g., acetonitrile or THF)
-
Ammonia solution (aqueous or in an organic solvent)
-
Sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve Tert-butyl piperazine-1-carboxylate (1.0 eq) in the anhydrous solvent.
-
Addition of Thiocyanate: Add finely ground potassium thiocyanate (1.1 eq) to the solution.
-
Acidification: Cool the mixture in an ice bath and slowly add a solution of HCl (1.1 eq) in the chosen solvent. The reaction mixture is stirred at room temperature and the progress is monitored by TLC.
-
Work-up: Once the starting material is consumed, the reaction mixture is quenched by the addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
Quantitative Data (Hypothetical):
| Reactant | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| N-Boc-piperazine | 186.25 | 0.05 | 1.0 | 9.31 g |
| KSCN | 97.18 | 0.055 | 1.1 | 5.34 g |
| HCl (4M in dioxane) | 36.46 | 0.055 | 1.1 | 13.75 mL |
| Product | 245.34 | - | - | Expected Yield: ~70-85% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis.
References
Technical Support Center: Optimizing Coupling Reactions with Tert-butyl 4-carbamothioylpiperazine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl 4-carbamothioylpiperazine-1-carboxylate. The following information is designed to help optimize reaction conditions and troubleshoot common issues encountered during coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions for this compound?
A1: The most prevalent coupling reactions for this compound involve the nucleophilic sulfur atom of the thiourea moiety. The two primary transformations are:
-
S-alkylation: Reaction with electrophiles like alkyl halides to form S-alkylisothiouronium salts. These intermediates can be further converted to other functional groups.
-
Hantzsch Thiazole Synthesis: Cyclocondensation with α-haloketones to yield 2-(piperazin-1-yl)thiazole derivatives, which are common scaffolds in medicinal chemistry.[1][2][3][4]
Q2: How can I ensure mono-alkylation of the piperazine nitrogen?
A2: The use of the tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens in this compound is specifically designed to facilitate mono-functionalization. The Boc group deactivates the nitrogen it is attached to, directing reactions to the other available nitrogen or, in this case, the thiourea moiety.
Q3: What are the typical conditions for removing the Boc protecting group after my coupling reaction?
A3: The Boc group is typically removed under acidic conditions. A common and effective method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). Other acidic conditions, such as HCl in an organic solvent (e.g., dioxane, methanol), can also be employed.
Troubleshooting Guides
Low or No Product Yield
Issue: My S-alkylation or Hantzsch thiazole synthesis reaction is showing low to no yield of the desired product.
| Potential Cause | Troubleshooting Step |
| Poor Solubility of Starting Materials | Ensure all reactants, particularly the this compound, are fully dissolved. Consider using a more polar aprotic solvent such as DMF or DMSO. |
| Insufficiently Reactive Electrophile | For S-alkylation, alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. For Hantzsch synthesis, α-bromoketones are typically more reactive than α-chloroketones. |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the alkyl halide or α-haloketone to ensure complete consumption of the thiourea. |
| Suboptimal Reaction Temperature | Many coupling reactions require heating. For Hantzsch synthesis, refluxing in a suitable solvent like ethanol is common.[5] Microwave irradiation can also be effective in reducing reaction times and improving yields.[2] |
| Inappropriate Base (for S-alkylation) | For reactions where a base is needed to neutralize generated acid, use a non-nucleophilic base like potassium carbonate or triethylamine to avoid side reactions. |
Formation of Side Products
Issue: I am observing significant formation of side products in my reaction mixture.
| Potential Cause | Troubleshooting Step |
| Over-alkylation/Di-alkylation | While the Boc group helps prevent N-alkylation, ensure you are not using a large excess of the electrophile, which could lead to other side reactions. |
| Decomposition of Starting Material or Product | If your starting materials or products are sensitive to high temperatures, consider running the reaction at a lower temperature for a longer period. Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating after completion. |
| Competing Reaction Pathways in Hantzsch Synthesis | The regioselectivity of the Hantzsch synthesis can sometimes be an issue, leading to the formation of isomeric products.[1] Running the reaction under neutral or slightly basic conditions generally favors the formation of the desired 2-aminothiazole derivative. |
Difficult Purification
Issue: I am having difficulty purifying my final product.
| Potential Cause | Troubleshooting Step |
| Product is Highly Polar | S-alkylisothiouronium salts are often highly polar and may be difficult to purify by standard silica gel chromatography. Consider using reverse-phase chromatography or recrystallization. |
| Unreacted Starting Materials | Optimize the reaction stoichiometry and conditions to drive the reaction to completion. A small amount of unreacted starting material can often be removed by a simple filtration or wash if the solubilities differ significantly. |
| Byproducts with Similar Polarity to the Product | If byproducts are difficult to separate, re-evaluate the reaction conditions to minimize their formation. Altering the solvent system for chromatography or employing a different purification technique like preparative HPLC may be necessary. |
Experimental Protocols
Protocol 1: S-Alkylation with an Alkyl Halide (Formation of S-Alkylisothiouronium Salt)
This protocol describes a general procedure for the S-alkylation of this compound with an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)
-
Anhydrous solvent (e.g., Acetone, Acetonitrile, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound.
-
Dissolve the starting material in the chosen anhydrous solvent.
-
Add the alkyl halide (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the product by filtration and wash with a cold solvent.
-
If the product remains in solution, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or chromatography.
Protocol 2: Hantzsch Thiazole Synthesis with an α-Haloketone
This protocol outlines the synthesis of a 2-(piperazin-1-yl)thiazole derivative via the Hantzsch reaction.[2][6]
Materials:
-
This compound
-
α-Haloketone (e.g., 2-bromoacetophenone) (1.0 eq)
-
Solvent (e.g., Ethanol, Methanol)
-
Reflux apparatus or microwave reactor
Procedure:
-
In a round-bottom flask, dissolve this compound in the chosen solvent.
-
Add the α-haloketone (1.0 equivalent) to the solution.
-
Heat the mixture to reflux and stir for the required time (typically 2-8 hours), monitoring the reaction by TLC or LC-MS. Alternatively, perform the reaction in a microwave reactor at a set temperature (e.g., 90-120 °C) for a shorter duration (e.g., 10-30 minutes).[2]
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude residue can be purified by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).
Data Presentation
Table 1: Comparison of Reaction Conditions for Hantzsch Thiazole Synthesis
| Electrophile | Solvent | Method | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | Methanol | Microwave | 90 | 30 min | 95 | [2] |
| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | Methanol | Conventional | Reflux | 8 h | Lower | [2] |
| α-Bromoketones | Ethanol | Conventional | 70 | 2 h | Good | [5] |
Visualizations
References
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
Long-term storage and stability of Tert-butyl 4-carbamothioylpiperazine-1-carboxylate.
This technical support center provides guidance on the long-term storage, stability, and handling of Tert-butyl 4-carbamothioylpiperazine-1-carboxylate. The information is intended for researchers, scientists, and drug development professionals. Please note that specific long-term stability data for this compound is limited in publicly available literature; therefore, some recommendations are based on general principles for compounds with similar functional groups.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound, a white crystalline solid, should be stored under dry, dark, and low-temperature conditions.[1] Based on information for similar piperazine derivatives, storage at -20°C is recommended for long-term preservation.[2] It is crucial to store the compound in a tightly sealed container in a dry and well-ventilated place.[3][4]
Q2: What are the known incompatibilities for this compound?
A2: Avoid storing or mixing this compound with strong acids, strong alkalis, and strong oxidizing or reducing agents.[2]
Q3: What are the general handling precautions for this compound?
A3: It is recommended to handle this compound in a well-ventilated area.[3] Avoid formation of dust and aerosols.[3][4] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn to avoid contact with skin and eyes, as the compound may be an irritant.[1][3]
Q4: In which solvents is this compound soluble?
A4: The compound is reported to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results over time | Compound degradation due to improper storage. | 1. Review storage conditions. Ensure the compound is stored at a low temperature, protected from light and moisture.2. Perform a purity check (e.g., HPLC, LC-MS) on a new and an old batch of the compound.3. If degradation is confirmed, procure a fresh batch of the compound and strictly adhere to recommended storage conditions. |
| Change in physical appearance (e.g., color, texture) | Potential degradation or contamination. | 1. Do not use the compound if a change in appearance is observed.2. Compare the appearance to a fresh, unopened sample if available.3. Consider analytical characterization (e.g., NMR, IR) to identify potential impurities or degradation products. |
| Poor solubility in recommended solvents | The compound may have degraded into less soluble impurities. | 1. Confirm the solvent is appropriate and of high purity.2. Gently warm the solution or use sonication to aid dissolution, being mindful of potential temperature-induced degradation.3. If solubility issues persist, it may indicate impurity. Analyze the sample for purity. |
Storage Condition Summary
| Parameter | Recommendation | Source |
| Temperature | -20°C (for long-term storage) | [2] |
| Light | Protect from light | [1] |
| Moisture | Store in a dry place in a tightly sealed container | [1][3] |
| Atmosphere | A well-ventilated area | [3][4] |
Experimental Protocols
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This is a general protocol and may require optimization for your specific equipment and compound batch.
-
Mobile Phase Preparation: Prepare an appropriate mobile phase. A common starting point for reverse-phase HPLC is a gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid).
-
Standard Solution Preparation: Accurately weigh a small amount of a reference standard of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase components) to a known concentration (e.g., 1 mg/mL).
-
Sample Solution Preparation: Prepare the sample to be tested at the same concentration as the standard solution.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV spectrophotometer at a wavelength determined by a UV scan of the compound (e.g., 254 nm).
-
Gradient: A typical gradient might be from 10% to 90% acetonitrile over 20 minutes.
-
-
Analysis: Inject the standard and sample solutions. Compare the chromatograms. The purity of the sample can be estimated by the area percentage of the main peak. The appearance of new peaks in an older sample compared to a fresh one can indicate degradation.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Troubleshooting Boc Deprotection in Piperazine Systems
Welcome to the technical support center for Boc deprotection of piperazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for overcoming common challenges in this crucial synthetic step.
Frequently Asked Questions (FAQs)
Q1: My N-Boc deprotection of piperazine is incomplete. What are the common causes and how can I resolve this?
Incomplete deprotection is a frequent issue that can often be resolved by adjusting the reaction conditions. Here are several strategies to drive the reaction to completion:
-
Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time until the starting material is no longer detectable.[1]
-
Increase Acid Concentration or Equivalents: The strength and amount of acid are critical. Using a higher concentration of acid, such as 4M HCl in dioxane, or increasing the equivalents of the acid (e.g., trifluoroacetic acid, TFA) can enhance the rate of deprotection.[1][2]
-
Elevate the Temperature: Gently warming the reaction mixture (e.g., to 40-50°C) can accelerate the deprotection process.[1] However, exercise caution as excessive heat may trigger side reactions, especially with sensitive substrates.[2]
-
Improve Solubility: If the starting material has poor solubility in the chosen solvent, this can hinder the reaction. Consider trying a different solvent system to ensure the substrate is fully dissolved.[1]
-
Address Steric Hindrance: Bulky substituents near the Boc-protected nitrogen can slow down the reaction rate.[2] In such cases, longer reaction times or stronger acidic conditions may be necessary.
Q2: I'm observing significant side product formation during the deprotection. What are the common side reactions and how can they be minimized?
Side reactions can reduce your yield and complicate the purification process. The primary cause of side product formation is the generation of a reactive tert-butyl cation intermediate during the cleavage of the Boc group by a strong acid.[2] This carbocation can then alkylate nucleophiles present in the reaction mixture.[2] Here are some common side reactions and mitigation strategies:
-
t-Butylation: The tert-butyl cation can alkylate the deprotected piperazine or other nucleophilic functional groups on your molecule.[2]
-
Degradation of Acid-Sensitive Groups: If your molecule contains other acid-labile functional groups like acetals or esters, the harsh acidic conditions required for Boc deprotection can cleave them.[1]
-
Solution: Consider using milder deprotection methods.[1]
-
-
Ring Fragmentation: In some cases, particularly with certain substitution patterns on the piperazine ring, ring fragmentation can occur under strong acidic conditions.[1]
-
Solution: Careful control of reaction temperature and time is crucial to minimize this side reaction.[1]
-
Q3: What is the best work-up procedure following an acidic N-Boc deprotection?
A proper work-up is essential for isolating the deprotected piperazine with high yield and purity. A typical procedure involves the following steps:
-
Removal of Volatiles: After the reaction is complete, remove the solvent and excess acid under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[2][3]
-
Basification: Dissolve the residue in water or a suitable organic solvent. Neutralize the excess acid by adding a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until gas evolution ceases and the pH is basic.[1][3]
-
Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent, such as dichloromethane (DCM) or ethyl acetate.[1][3]
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the deprotected piperazine.[1][3]
Q4: Are there milder alternatives to strong acids for Boc deprotection of piperazines?
Yes, several milder methods can be advantageous, particularly for substrates with sensitive functional groups:
-
Lewis Acids: Certain Lewis acids can facilitate Boc deprotection under conditions that are milder than strong Brønsted acids.[1]
-
Thermal Deprotection: Heating the N-Boc protected piperazine in a suitable solvent can effect deprotection without the need for an acid catalyst.[1] The efficiency is dependent on the solvent and temperature, with effective deprotection observed in solvents like methanol or trifluoroethanol at temperatures ranging from 120°C to 240°C.[1][4]
-
Oxalyl Chloride in Methanol: This system offers a mild alternative for the selective deprotection of N-Boc groups at room temperature.[1]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the Boc deprotection of piperazines.
Data Presentation
Table 1: Comparison of Common N-Boc Deprotection Conditions
| Reagent | Solvent | Typical Concentration | Temperature (°C) | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v)[2][5] | 0 to Room Temperature | 30 min - 4 hours[1][3] | Effective and common; resulting TFA salt can be oily.[1][6] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4M[1][2] | Room Temperature | 1 - 4 hours[2] | Often yields a crystalline hydrochloride salt, aiding purification.[1] |
| Hydrochloric Acid (HCl) | Methanol / Ethyl Acetate | 1-4M | Room Temperature | 1 - 4 hours | An alternative to dioxane.[3] |
| Thermal | Methanol / Trifluoroethanol | N/A | 120 - 240 | Varies (e.g., 25 min to 90 min)[4] | Acid-free method suitable for sensitive substrates.[1] |
Mandatory Visualization
Caption: Troubleshooting workflow for Boc deprotection failures.
Caption: Mechanism of Boc deprotection and side product formation.
Experimental Protocols
Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a standard and generally effective method for N-Boc deprotection.[1]
Materials:
-
N-Boc protected piperazine derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.[1]
-
Cool the solution to 0°C using an ice bath.[1]
-
Slowly add TFA (5-10 equivalents) to the stirred solution.[3]
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[1]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[1]
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[1][3]
-
Extract the aqueous layer with DCM (3 times the volume of the aqueous layer).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]
-
Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.[1]
Protocol 2: N-Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
This protocol is a common alternative to TFA and can be advantageous if the TFA salt of the product is problematic.[1]
Materials:
-
N-Boc protected piperazine derivative
-
4M HCl in 1,4-dioxane solution
-
Methanol or Dioxane (as solvent)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.[1]
-
Add the 4M HCl in dioxane solution (3-5 equivalents) to the stirred solution at room temperature.[1]
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperazine will precipitate.[1]
-
Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.[1]
-
To obtain the free base, suspend the residue or the filtered solid in a mixture of water and DCM. Add saturated aqueous NaHCO₃ solution until the mixture is basic.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free piperazine.
References
Technical Support Center: Managing Impurities in Large-Scale Production of Tert-butyl 4-carbamothioylpiperazine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the large-scale synthesis of Tert-butyl 4-carbamothioylpiperazine-1-carboxylate. Our goal is to offer practical solutions to common challenges related to impurity management during production.
Troubleshooting Guides
Our troubleshooting guides are presented in a question-and-answer format to directly address specific issues that may arise during your experiments.
Issue 1: Presence of Unreacted N-Boc-piperazine and Formation of Symmetric Byproducts
Question: My final product is contaminated with significant amounts of unreacted N-Boc-piperazine and a symmetric byproduct, 1,4-bis(carbamothioyl)piperazine. What are the likely causes and how can I minimize these impurities?
Answer: The presence of unreacted starting material and the formation of a di-substituted byproduct are common challenges in the synthesis of mono-substituted piperazine derivatives. Several factors can contribute to this issue:
-
Suboptimal Reaction Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion of the starting material and favor the formation of the di-substituted byproduct.
-
Inefficient Thiocarbamoylation: The reactivity of the thiocarbamoylating agent might be insufficient, or the reaction conditions may not be optimal for complete conversion.
-
Side Reactions: The intermediate or product might be unstable under the reaction conditions, leading to the formation of byproducts.
Mitigation Strategies:
-
Stoichiometric Control: Carefully control the molar ratio of N-Boc-piperazine to the thiocarbamoylating agent. A slight excess of the thiocarbamoylating agent might be necessary to drive the reaction to completion, but a large excess should be avoided to prevent the formation of other impurities.
-
Reaction Condition Optimization: Experiment with different solvents, temperatures, and reaction times to find the optimal conditions for the thiocarbamoylation reaction. Monitoring the reaction progress by techniques like HPLC or TLC is crucial.
-
Choice of Thiocarbamoylating Agent: The choice of the thiocarbamoylating agent can significantly impact the reaction outcome. For instance, using ammonium thiocyanate in the presence of a coupling agent might offer better control over the reaction compared to other reagents.
Issue 2: Formation of an Unknown Impurity with a Higher Molecular Weight
Question: I am observing an unknown impurity with a higher molecular weight than my target compound in my HPLC analysis. What could this impurity be, and how can I identify and control it?
Answer: A higher molecular weight impurity could arise from several side reactions, including dimerization or the reaction of the product with an intermediate.
Identification and Control:
-
Characterization: Isolate the impurity using preparative chromatography and characterize its structure using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic resonance (NMR) spectroscopy.
-
Potential Side Reactions: Consider the possibility of side reactions such as the formation of a urea derivative from the reaction of the thiocarbamoyl group with an amine or the dimerization of the product under certain conditions.
-
Process Parameter Control: Once the structure of the impurity is identified, review the reaction conditions to understand its formation mechanism. Adjusting parameters like temperature, pH, or the order of reagent addition can help minimize its formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities in the synthesis of this compound?
A1: Based on the synthetic route, the most common process-related impurities include:
-
Unreacted Starting Materials: N-Boc-piperazine.
-
Byproducts from the Thiocarbamoylation Step: Symmetric 1,4-bis(carbamothioyl)piperazine.
-
Degradation Products: Potential hydrolysis of the Boc-protecting group under acidic conditions to yield piperazine-1-carbamothioamide.
Q2: What analytical methods are suitable for monitoring the purity of this compound during production?
A2: A combination of chromatographic and spectroscopic techniques is recommended for effective impurity profiling:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the primary method for quantifying the purity of the final product and detecting impurities. A gradient elution method is often necessary to separate all components.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for the identification of unknown impurities by providing molecular weight information.
-
Thin Layer Chromatography (TLC): A quick and simple method for monitoring the progress of the reaction and for preliminary purity checks.
Q3: What are the recommended purification techniques for large-scale production?
A3: For large-scale purification, the following techniques are generally employed:
-
Recrystallization: This is a cost-effective method for purifying the final product. The choice of solvent is critical and should be optimized to achieve high purity and yield.
-
Acid-Base Extraction: This technique can be used to separate the basic product from non-basic impurities. The product can be extracted into an acidic aqueous phase, which is then neutralized to precipitate the purified product.
-
Column Chromatography: While effective, it may be less practical for very large-scale production due to solvent consumption and cost. However, it can be used for purifying smaller batches or for isolating impurities for characterization.
Data Presentation
Table 1: Common Impurities and their Recommended Control Limits
| Impurity Name | Structure | Typical Source | Recommended Limit (ICH Guidelines) |
| N-Boc-piperazine | tert-butyl piperazine-1-carboxylate | Unreacted starting material | ≤ 0.15% |
| 1,4-bis(carbamothioyl)piperazine | piperazine-1,4-dicarbothioamide | Di-substitution side reaction | ≤ 0.15% |
| Piperazine-1-carbamothioamide | piperazine-1-carbamothioamide | Hydrolysis of Boc group | ≤ 0.10% (if identified as a potential degradant) |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: 5% A, 95% B
-
30-35 min: Linear gradient back to 95% A, 5% B
-
35-40 min: 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Protocol 2: Large-Scale Recrystallization
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents).
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize the yield of the crystals.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the purified crystals under vacuum at a suitable temperature.
Visualizations
Caption: Experimental workflow for synthesis and quality control.
Caption: Troubleshooting logic for impurity identification and control.
Refinement of crystallization methods for high-purity Tert-butyl 4-carbamothioylpiperazine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of crystallization methods for high-purity Tert-butyl 4-carbamothioylpiperazine-1-carboxylate. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and solubility of this compound?
A1: this compound is a white crystalline solid. It is known to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane at room temperature.
Q2: Which solvent systems are recommended for the crystallization of this compound?
Q3: My compound is "oiling out" instead of crystallizing. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the solution is too concentrated or cooled too quickly, or if the boiling point of the solvent is too high. To resolve this, try the following:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of additional solvent to decrease the concentration.
-
Allow the solution to cool more slowly.
-
Consider using a solvent with a lower boiling point.
Q4: I am observing a very low yield of crystals. What are the common causes and solutions?
A4: Low yield can be due to several factors:
-
High solubility in the mother liquor: Too much solvent may have been used, or the final cooling temperature is not low enough. Try to reduce the initial volume of the solvent or cool the solution for a longer period in an ice bath. You can also attempt to recover more material from the mother liquor by evaporating some of the solvent and cooling again.
-
Premature filtration: Ensure that crystallization is complete before filtering.
-
Inappropriate solvent choice: The compound may still be significantly soluble in the chosen solvent even at low temperatures. Experiment with different solvents or anti-solvents.
Q5: How can I improve the purity of my crystalline product?
A5: To improve purity:
-
Ensure slow crystal growth, as rapid crystallization can trap impurities.
-
Wash the filtered crystals with a small amount of cold, fresh solvent to remove any adherent mother liquor containing impurities.
-
Perform a second recrystallization if necessary.
-
The use of activated charcoal during the hot dissolution step can help remove colored impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the crystallization of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | 1. The solution is not supersaturated. 2. The concentration of the compound is too low. 3. Nucleation has not been initiated. | 1. Reduce the volume of the solvent by gentle heating or evaporation. 2. Add a seed crystal of the compound to induce nucleation. 3. Scratch the inside of the flask with a glass rod at the solution's surface. 4. Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). |
| Crystallization occurs too rapidly. | 1. The solution is too concentrated. 2. The cooling rate is too fast. | 1. Reheat the solution to redissolve the solid and add a small amount of additional solvent. 2. Allow the solution to cool to room temperature slowly before placing it in a cold bath. Insulating the flask can slow down the cooling process. |
| The obtained crystals are very small or needle-like. | 1. High degree of supersaturation. 2. Rapid cooling. | 1. Use a slightly larger volume of solvent. 2. Decrease the cooling rate. 3. Consider a different solvent system. |
| The product is discolored. | Presence of colored impurities. | 1. Add a small amount of activated charcoal to the hot solution before filtration. 2. Ensure the starting material is of sufficient purity. |
Data Presentation
Table 1: Representative Solubility of Thiourea (a related structural motif) in Various Solvents at Different Temperatures.
This data for thiourea can serve as a useful guide for selecting a starting solvent system for this compound, given the presence of the carbamothioyl functional group.
| Solvent | Temperature (°C) | Solubility (mol fraction) |
| Methanol | 10 | 0.0416 |
| 25 | 0.0596 | |
| 40 | 0.0822 | |
| Ethanol | 10 | 0.0195 |
| 25 | 0.0282 | |
| 40 | 0.0408 | |
| Water | 10 | 0.0223 |
| 25 | 0.0389 | |
| 40 | 0.0631 | |
| Acetone | 10 | 0.0210 |
| 25 | 0.0305 | |
| 40 | 0.0434 | |
| Ethyl Acetate | 10 | 0.0038 |
| 25 | 0.0058 | |
| 40 | 0.0086 |
Note: Data is representative and sourced from publicly available chemical literature for thiourea. Actual solubility for the target compound may vary.
Table 2: General Solubility of N-Boc-piperazine in Common Organic Solvents.
| Solvent | Solubility |
| Dichloromethane | Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Ethyl Acetate | Soluble |
| Water | Less Soluble |
Experimental Protocols
Key Experiment: Recrystallization of this compound
This protocol is a general guideline based on methods for structurally similar compounds. Optimization will be necessary for specific batches and purity requirements.
1. Solvent Selection:
-
Begin by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone) at room temperature and upon heating.
-
An ideal solvent will show poor solubility at room temperature but good solubility at its boiling point.
-
If a single solvent is not ideal, consider a binary solvent system (e.g., ethanol/water, ethyl acetate/hexane).
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid. Stirring and heating (e.g., on a hot plate) will facilitate dissolution.
3. Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration:
-
Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal. This step should be done rapidly to prevent premature crystallization.
5. Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.
-
Once the solution has reached room temperature, you may place it in an ice bath to maximize crystal yield.
6. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
7. Drying:
-
Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.
Mandatory Visualization
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common crystallization problems.
Preventing degradation of the carbamothioyl moiety during reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with compounds containing the carbamothioyl (thiourea) moiety. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and prevent the degradation of this functional group during your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of carbamothioioyl moiety degradation?
A1: The carbamothioyl group is susceptible to degradation under several conditions. The primary drivers include:
-
Oxidative Conditions: Contact with oxidizing agents, including atmospheric oxygen, can lead to the oxidation of the thiocarbonyl group, often forming urea or disulfide derivatives.[1][2][3]
-
Acidic and Alkaline pH: The stability of thiourea compounds is highly pH-dependent. Both strongly acidic and alkaline environments can accelerate hydrolysis and decomposition.[2][4] In acidic solutions, thiourea can decompose, releasing elemental sulfur.[4]
-
Elevated Temperatures: Higher temperatures can accelerate thermal decomposition.[2]
-
Heavy Metal Catalysts: Certain metals can coordinate to the sulfur atom, promoting desulfurization or other unwanted side reactions.[5] Nickel boride, for example, is known to cause desulfurization.[6]
-
Light Exposure: UV radiation can induce photodegradation.[2]
-
Moisture: Many thiourea derivatives are hygroscopic, and the presence of water can facilitate hydrolysis.[2]
Q2: What are the typical signs that my carbamothioyl-containing compound is degrading?
A2: Degradation can manifest in several ways, both during a reaction and upon storage. Common indicators include:[2]
-
Color Change: A pure thiourea compound, typically a white crystalline solid, may develop a yellow tint.
-
Odor: You might detect the smell of ammonia or sulfurous compounds.
-
Formation of Precipitates: The appearance of elemental sulfur (a yellow solid) or other insoluble byproducts.
-
Changes in Analytical Data: In analytical techniques like HPLC, you may observe the appearance of new peaks corresponding to degradation products (e.g., the corresponding urea) and a decrease in the peak area of your starting material. For NMR, you might see the disappearance of the characteristic thiocarbonyl carbon signal.
Q3: Can I use a protecting group for the carbamothioyl moiety?
A3: Yes, protecting the carbamothioyl group is a viable strategy, though less common than for amines or alcohols. The nitrogen atoms of the thiourea can be protected, for instance, by converting them into a carbamate.[7][8] This reduces the nucleophilicity of the nitrogens and can prevent side reactions. However, this adds extra steps to your synthesis (protection and deprotection) and the choice of protecting group must be compatible with your overall synthetic route.[9][10]
Troubleshooting Guide
This guide is designed to help you diagnose and solve common issues related to carbamothioyl moiety degradation during a reaction.
| Observed Problem | Probable Cause(s) | Suggested Solution(s) |
| Product analysis (e.g., MS, NMR) shows the formation of the corresponding urea. | Oxidative Desulfurization: The thiocarbonyl group has been oxidized, replacing the sulfur with an oxygen. This is common with oxidants like hydrogen peroxide, potassium monopersulfate, or even air under harsh conditions (e.g., strong base).[1][11][12] | 1. Run reactions under an inert atmosphere (Nitrogen or Argon) to minimize exposure to atmospheric oxygen.[2] 2. Use milder, non-oxidizing reagents if your desired transformation allows. 3. Lower the reaction temperature to decrease the rate of oxidation. 4. If an oxidant is required, consider using a milder one or adding it slowly at a low temperature. |
| A yellow precipitate (likely elemental sulfur) forms during the reaction. | Acid-Catalyzed Decomposition: In strongly acidic media, thiourea can decompose, leading to the formation of elemental sulfur and urea.[4] | 1. Increase the pH of the reaction medium. If acidic conditions are necessary, use the mildest acid possible and the lowest effective concentration. 2. Add stabilizing agents. For certain applications, ferric ions (FeCl₃) have been shown to stabilize thiourea in acidic solutions.[4] 3. Control the temperature. Decomposition is often accelerated by heat.[13] |
| The desired product is not formed; instead, formamidine or guanidine derivatives are isolated. | Desulfurization/Rearrangement: Under certain conditions, the carbamothioyl group can be converted to other functionalities. For example, N,N'-dialkylthioureas can undergo desulfurization to yield formamidines.[6] Treatment with superoxide anion can lead to guanidines.[14] | 1. Avoid reagents known for desulfurization , such as certain heavy metal catalysts (e.g., Nickel Boride).[6] 2. Carefully control the reaction atmosphere and reagents to avoid the formation of radical species like superoxide. |
| Reaction with an alkyl halide leads to S-alkylation instead of the intended N-alkylation. | Inherent Nucleophilicity of Sulfur: The sulfur atom in the carbamothioyl group is a soft nucleophile and readily attacks soft electrophiles like alkyl halides, forming an isothiouronium salt.[15] | 1. Protect the nitrogen atoms prior to alkylation if N-alkylation is desired. Carbamate protection can be effective.[8][16] 2. Use a stronger, harder base to deprotonate the nitrogen, making it a more competitive nucleophile than the sulfur. 3. Modify the electrophile to favor reaction at the nitrogen atom, if possible. |
Key Degradation & Protection Visualizations
Logical Troubleshooting Workflow
This diagram outlines a decision-making process for troubleshooting carbamothioyl degradation based on reaction outcomes.
Caption: Troubleshooting workflow for carbamothioyl degradation.
Common Degradation Pathways
This diagram illustrates two common degradation routes for the carbamothioyl moiety: oxidation and acid-catalyzed decomposition.
Caption: Common degradation pathways of the carbamothioyl moiety.
N-Protection Strategy Workflow
This diagram shows a general workflow for protecting the nitrogen atoms of a carbamothioyl group to prevent unwanted side reactions before performing a subsequent reaction.
Caption: General workflow for using a protecting group strategy.
Experimental Protocol Example
Protocol: N-Protection of a Thiourea using Boc Anhydride
This protocol provides a general method for protecting the nitrogen atoms of a thiourea derivative using Di-tert-butyl dicarbonate (Boc₂O). This can prevent side reactions at the nitrogen or sulfur atoms.
Materials:
-
Substituted Thiourea (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (2.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Nitrogen or Argon gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere (Nitrogen or Argon).
-
Dissolution: Dissolve the substituted thiourea (1.0 eq) and DMAP (0.1 eq) in the anhydrous solvent.
-
Addition of Protecting Group: To the stirred solution, add Boc₂O (2.2 eq) portion-wise at room temperature. Note: The reaction may be exothermic. For sensitive substrates, cool the flask to 0 °C in an ice bath before addition.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This may take several hours.
-
Workup:
-
Once the reaction is complete, quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the N,N'-di-Boc-protected thiourea.
Deprotection: The Boc groups can be readily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM, to regenerate the thiourea moiety.[8]
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiourea Silver Leaching - 911Metallurgist [911metallurgist.com]
- 5. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protective Groups [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. Novel desulphurization of thiourea derivatives by alkaline autoxidation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Fundamental study of the chemical stability and oxidation of thiourea in acidic ferric media - UBC Library Open Collections [open.library.ubc.ca]
- 14. Novel desulphurization of 1,3-disubstituted thioureas by superoxide anion (O2˙–): one-step synthesis of 1,2,3-trisubstituted guanidines from 1,3-disubstituted thioureas - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Thiourea - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
Validation & Comparative
A Predictive Guide to the ¹H and ¹³C NMR Analysis of Tert-butyl 4-carbamothioylpiperazine-1-carboxylate
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers and scientists working with heterocyclic compounds, particularly piperazine derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra of Tert-butyl 4-carbamothioylpiperazine-1-carboxylate, a key intermediate in the synthesis of various pharmacologically active molecules. While a dedicated, publicly available experimental spectrum for this specific compound is limited, this guide leverages spectral data from closely related analogs and foundational NMR principles to offer a robust predictive analysis. This approach not only serves as a valuable reference for the characterization of this molecule but also illustrates a practical methodology for spectral interpretation when direct experimental data is unavailable.
The Structural Significance of this compound
This compound incorporates several key functional groups that contribute to its utility as a versatile building block in medicinal chemistry. The N-Boc protecting group offers a stable yet readily cleavable handle for synthetic transformations, while the piperazine core is a privileged scaffold found in numerous approved drugs. The thiocarbamoyl moiety introduces a unique set of reactive and hydrogen-bonding properties, making it a valuable synthon for the construction of more complex molecules. A thorough understanding of its NMR spectral features is crucial for confirming its identity, assessing its purity, and monitoring its transformations in subsequent synthetic steps.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on the analysis of its constituent fragments—the N-Boc-piperazine moiety and the thiocarbamoyl group—and comparison with experimentally determined data for analogous structures.
Table 1: Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0.00 ppm)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 - 8.5 | br s | 2H | NH₂ | The protons of the primary thioamide are expected to be broad due to quadrupole broadening from the nitrogen and exchange with trace amounts of water. Their chemical shift can be highly variable depending on concentration and solvent. |
| ~3.8 - 4.0 | t | 4H | H-3', H-5' | These protons are adjacent to the nitrogen of the thiocarbamoyl group and are expected to be deshielded compared to the other piperazine protons. |
| ~3.4 - 3.6 | t | 4H | H-2', H-6' | These protons are adjacent to the nitrogen bearing the Boc group. |
| 1.47 | s | 9H | C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, a characteristic feature in ¹H NMR. |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, referenced to CDCl₃ at 77.16 ppm)
| Chemical Shift (ppm) | Assignment | Rationale |
| ~180 - 185 | C=S | The thiocarbonyl carbon is significantly deshielded and typically appears in this downfield region. |
| ~154.7 | C=O (Boc) | The carbonyl carbon of the tert-butoxycarbonyl group has a characteristic chemical shift.[1] |
| ~80.0 | C(CH₃)₃ | The quaternary carbon of the tert-butyl group.[1] |
| ~48 - 50 | C-3', C-5' | These piperazine carbons are adjacent to the thiocarbamoyl group. |
| ~43 - 45 | C-2', C-6' | These piperazine carbons are adjacent to the N-Boc group. |
| 28.4 | C(CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group.[1] |
Structural Representation and NMR Assignments
To visualize the relationship between the molecular structure and the predicted NMR signals, the following diagram illustrates the atom numbering for this compound.
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
Experimental Protocol for NMR Analysis
For researchers seeking to acquire experimental data, the following protocol provides a standardized approach for the ¹H and ¹³C NMR analysis of small molecules like this compound.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the solid sample.
- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required, although referencing to the residual solvent peak is more common.
- Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
- Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
- Experiment: A standard one-pulse (zg) experiment.
- Parameters:
- Spectral Width: ~16 ppm
- Number of Scans: 16-64 (depending on sample concentration)
- Relaxation Delay (d1): 1-5 seconds
- Acquisition Time: 2-4 seconds
3. ¹³C NMR Spectroscopy:
- Instrument: A spectrometer equipped with a broadband probe.
- Experiment: A proton-decoupled experiment (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.
- Parameters:
- Spectral Width: ~220 ppm
- Number of Scans: 1024 or more to achieve adequate signal-to-noise.
- Relaxation Delay (d1): 2 seconds
4. Data Processing:
- Apply Fourier transformation to the acquired free induction decay (FID).
- Perform phase and baseline corrections.
- Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
- Integrate the signals in the ¹H spectrum to determine the relative number of protons.
Comparison with Alternative Analytical Techniques
While NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary analytical techniques.
Table 3: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Disadvantages |
| NMR Spectroscopy | Detailed structural information, including connectivity and stereochemistry. Quantitative analysis is also possible. | Non-destructive, provides rich structural detail. | Relatively low sensitivity compared to mass spectrometry. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns, confirming the elemental composition. | High sensitivity, provides accurate mass. | Does not provide detailed connectivity information on its own. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, C=S, N-H). | Fast, simple, and provides a "fingerprint" of the molecule. | Limited structural information compared to NMR. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation from impurities. | High-resolution separation, quantitative analysis. | Does not provide structural information directly. |
| Elemental Analysis | Percentage composition of C, H, N, and S. | Confirms the empirical and molecular formula. | Requires a pure sample and is a destructive technique. |
Workflow for Structural Confirmation
A logical workflow for the complete characterization of a newly synthesized batch of this compound would involve a multi-technique approach.
Caption: A typical workflow for the synthesis and characterization of a small molecule intermediate.
Conclusion
The predictive ¹H and ¹³C NMR analysis presented in this guide provides a solid foundation for the spectroscopic characterization of this compound. By understanding the expected chemical shifts and multiplicities based on analogous structures, researchers can confidently interpret their experimental data. For unambiguous structural confirmation, a combination of NMR spectroscopy with other analytical techniques such as mass spectrometry and infrared spectroscopy is always recommended. This comprehensive approach ensures the integrity of the compound, which is a critical prerequisite for its successful application in subsequent research and development endeavors.
References
Mass spectrometry fragmentation pattern of Tert-butyl 4-carbamothioylpiperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of tert-butyl 4-carbamothioylpiperazine-1-carboxylate and compares it with other relevant piperazine derivatives. The information presented herein is intended to aid researchers in the structural elucidation and analysis of these compounds, which are common building blocks in medicinal chemistry.
Predicted Fragmentation Pattern of this compound
The fragmentation of this compound under electrospray ionization (ESI) in positive ion mode is expected to proceed through several key pathways, primarily involving the loss of the tert-butyl group, cleavage of the piperazine ring, and fragmentation of the carbamothioyl group. The molecular weight of this compound is 245.34 g/mol .
Key Predicted Fragmentation Steps:
-
Loss of the tert-butyl group: A characteristic fragmentation for tert-butoxycarbonyl (Boc) protected amines is the loss of the tert-butyl group as isobutylene (56 Da), leading to the formation of a carbamic acid intermediate which can then decarboxylate.
-
Cleavage of the piperazine ring: Piperazine rings are known to fragment at the C-N bonds, leading to characteristic fragment ions.[1][2]
-
Fragmentation of the carbamothioyl group: The thioamide functional group can also undergo specific cleavages.
Below is a DOT script representation of the predicted fragmentation pathway.
Caption: Predicted ESI-MS/MS fragmentation pathway of this compound.
Comparison with Alternative Piperazine Derivatives
The fragmentation pattern of this compound can be compared with other piperazine derivatives commonly used in drug discovery and development. The following table summarizes the characteristic fragments of the target compound and two alternatives.
| Compound | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Characteristic Neutral Loss |
| This compound (Predicted) | 246 | 190, 146, 87, 56 | 56 (isobutylene), 44 (CO2), 59 (CSNH2) |
| 1-Benzylpiperazine (BZP) [1] | 177 | 91, 70, 56 | 86 (piperazine) |
| 1-(3-Chlorophenyl)piperazine (mCPP) [1] | 197 | 154, 140, 119, 70, 56 | 43 (C3H7), 57 (C4H9) |
Experimental Protocols
The following is a general experimental protocol for acquiring mass spectrometry data for piperazine derivatives.
Instrumentation:
-
A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer, coupled with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 100 - 150 °C
-
Desolvation Temperature: 250 - 400 °C
-
Desolvation Gas Flow: 600 - 800 L/hr
-
Collision Gas: Argon
-
Collision Energy: Ramped from 10 to 40 eV for MS/MS experiments.
Data Acquisition:
-
Acquire full scan MS data from m/z 50 to 500.
-
For fragmentation analysis, perform tandem MS (MS/MS) experiments by selecting the protonated molecule [M+H]+ as the precursor ion.
This guide provides a foundational understanding of the expected mass spectral behavior of this compound and places it in the context of other relevant molecules. For definitive structural confirmation, it is always recommended to compare experimental data with that of a certified reference standard.
References
A Comparative Guide to HPLC and UPLC Methods for Purity Assessment of Tert-butyl 4-carbamothioylpiperazine-1-carboxylate
In the development of pharmaceutical compounds such as Tert-butyl 4-carbamothioylpiperazine-1-carboxylate, a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring purity is paramount.[1][2] High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are two principal analytical techniques employed for the purity assessment and impurity profiling of such compounds.[3] This guide provides a detailed comparison of these two methods, supported by representative experimental data and protocols, to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their analytical needs.
While specific methods for this compound are not extensively published, the methodologies presented here are based on established practices for the analysis of related piperazine derivatives and other small molecules in the pharmaceutical industry.[4][5][6]
Performance Comparison: HPLC vs. UPLC
The primary distinction between HPLC and UPLC lies in the particle size of the stationary phase and the operating pressures.[3][7] UPLC systems utilize sub-2 µm particles, leading to significantly higher efficiency, resolution, and speed compared to the 3-5 µm particles typically used in HPLC.[7] This fundamental difference translates into several key performance advantages for UPLC, as summarized in the table below.
Table 1: Performance Comparison of HPLC and UPLC for Purity Analysis
| Parameter | HPLC | UPLC | Advantage of UPLC |
| Analysis Time | Longer (e.g., 15-30 minutes) | Significantly shorter (e.g., < 5 minutes) | Higher throughput, faster method development.[1][8] |
| Resolution | Good, but may be insufficient for complex mixtures or closely eluting impurities. | Higher, leading to better separation of impurities.[7] | More accurate impurity profiling and quantification. |
| Sensitivity | Lower | Higher, due to sharper and narrower peaks.[7] | Improved detection and quantification of trace impurities.[7] |
| Solvent Consumption | Higher | Lower per analysis | Reduced operational costs and environmental impact.[1][8] |
| System Backpressure | Lower (typically < 400 bar) | Significantly higher (up to 1000 bar or more) | Requires specialized instrumentation.[1][3] |
| Peak Capacity | Lower | Higher | Better separation of complex samples. |
Experimental Protocols
The following are representative reversed-phase HPLC and UPLC methods for the purity assessment of a compound like this compound.
Sample Preparation:
Accurately weigh and dissolve the sample in a suitable diluent (e.g., Acetonitrile/Water, 50/50 v/v) to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.
HPLC Method Protocol:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm (based on typical chromophores in similar molecules)
-
Injection Volume: 10 µL
UPLC Method Protocol:
-
Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.5 min: 10-90% B
-
3.5-4.0 min: 90% B
-
4.1-5.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 2 µL
Data Presentation
The following table summarizes the expected quantitative data from the analysis of a hypothetical sample of this compound containing known impurities using the described HPLC and UPLC methods.
Table 2: Comparison of Chromatographic Data
| Parameter | HPLC | UPLC |
| Retention Time (Main Peak) | ~15.2 min | ~2.8 min |
| Resolution (Critical Pair) | 1.8 | > 2.5 |
| Theoretical Plates (Main Peak) | ~12,000 | ~25,000 |
| Tailing Factor (Main Peak) | 1.2 | 1.1 |
| Limit of Detection (LOD) | ~0.05% | ~0.01% |
| Limit of Quantification (LOQ) | ~0.15% | ~0.03% |
Visualizations
The following diagrams illustrate the general experimental workflow and a decision-making process for selecting between HPLC and UPLC.
Caption: A generalized workflow for the purity assessment of a pharmaceutical compound using liquid chromatography.
Caption: A decision tree to guide the selection between HPLC and UPLC based on analytical needs.
Conclusion
Both HPLC and UPLC are powerful techniques for the purity assessment of this compound. The choice between the two depends on the specific requirements of the analysis. For high-throughput screening, complex impurity profiling, and the detection of trace-level impurities, UPLC is the superior choice, offering significant advantages in speed, resolution, and sensitivity.[1][7] However, for routine quality control where established methods and robustness are critical, HPLC remains a reliable and cost-effective option.[3] The selection should be based on a careful evaluation of the analytical needs, available instrumentation, and project timelines.
References
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. benchchem.com [benchchem.com]
- 5. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. ijrpr.com [ijrpr.com]
- 8. biomedres.us [biomedres.us]
Comparative Reactivity Analysis of Tert-butyl 4-carbamothioylpiperazine-1-carboxylate and Other Thiourea Derivatives
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of thiourea derivatives is paramount for the rational design of novel therapeutics and chemical probes. This guide provides a comprehensive comparison of the reactivity of Tert-butyl 4-carbamothioylpiperazine-1-carboxylate with other classes of thiourea derivatives, supported by experimental data and detailed protocols.
The reactivity of thiourea derivatives is fundamentally governed by the nucleophilicity of the amine precursor and the electrophilicity of the isothiocyanate. The interplay of electronic and steric factors dictates the rate and efficiency of thiourea formation. This guide will delve into these factors, presenting both quantitative data where available and qualitative comparisons based on established chemical principles.
Factors Influencing Reactivity
The formation of a thiourea derivative proceeds via the nucleophilic attack of an amine on the electrophilic carbon atom of an isothiocyanate. The key factors influencing the rate of this reaction are:
-
Nucleophilicity of the Amine: The availability of the lone pair of electrons on the nitrogen atom of the amine is crucial. Electron-donating groups (EDGs) on the amine increase electron density and enhance nucleophilicity, leading to faster reaction rates. Conversely, electron-withdrawing groups (EWGs) decrease nucleophilicity. The basicity of the amine, often quantified by its pKa value, is a good indicator of its nucleophilicity.
-
Electrophilicity of the Isothiocyanate: The electrophilicity of the isothiocyanate carbon is influenced by the substituent attached to the nitrogen atom. EWGs on the isothiocyanate enhance its electrophilicity and accelerate the reaction.
-
Steric Hindrance: Bulky substituents on either the amine or the isothiocyanate can sterically hinder the approach of the nucleophile to the electrophilic center, thereby slowing down the reaction rate.
Reactivity Comparison
To provide a clear comparison, we will categorize thiourea derivatives based on the amine precursor and analyze their relative reactivity.
Quantitative Comparison of Amine Nucleophilicity
The pKa of the conjugate acid of an amine is a reliable measure of its basicity and a strong indicator of its nucleophilic reactivity. A higher pKa value generally corresponds to a more basic and more nucleophilic amine.
| Amine Derivative | pKa of Conjugate Acid | Reference |
| Piperazine | 9.73 | [1] |
| 1-Methylpiperazine | 9.23 | [1] |
| 1-Boc-piperazine | ~5.6 (estimated) | |
| Aniline | 4.63 | |
| 4-Nitroaniline | 1.0 | |
| Benzylamine | 9.33 |
Note: The pKa of 1-Boc-piperazine is estimated based on the electron-withdrawing effect of the Boc group, which significantly reduces the basicity of the adjacent nitrogen.
Based on the pKa values, the expected order of nucleophilicity is:
Piperazine > Benzylamine > 1-Methylpiperazine > 1-Boc-piperazine > Aniline > 4-Nitroaniline
This trend highlights that aliphatic amines like piperazine and benzylamine are significantly more nucleophilic than aromatic amines like aniline. The presence of the electron-withdrawing Boc group on this compound drastically reduces the nucleophilicity of the piperazine nitrogen, making it less reactive than its unsubstituted counterpart.
Experimental Protocols
To experimentally determine and compare the reactivity of various amines in the formation of thiourea derivatives, the following protocols can be employed.
Protocol 1: Competitive Reactivity Study by HPLC
This method allows for the direct comparison of the reactivity of two or more amines towards a common isothiocyanate.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Amine 1 (e.g., Piperazine)
-
Amine 2 (e.g., 1-Boc-piperazine)
-
Isothiocyanate (e.g., Phenyl isothiocyanate)
-
Acetonitrile (ACN)
-
Water
-
Reaction vials
Procedure:
-
Reaction Setup: In a reaction vial, prepare a solution containing equimolar amounts of Amine 1 and Amine 2 in acetonitrile.
-
Reaction Initiation: To the amine mixture, add a sub-stoichiometric amount (e.g., 0.5 equivalents) of the isothiocyanate solution in acetonitrile.
-
Reaction Monitoring: Allow the reaction to proceed at a constant temperature (e.g., 25°C). Take aliquots at regular time intervals.
-
HPLC Analysis: Inject the aliquots into the HPLC system. Use a suitable gradient of acetonitrile and water to separate the reactants and the two thiourea products.
-
Quantification: Determine the concentration of each product at each time point by integrating the peak areas from the HPLC chromatogram.
-
Data Analysis: Plot the concentration of each product versus time. The initial rate of formation for each product is proportional to the reactivity of the corresponding amine.
Protocol 2: Determination of pKa by Potentiometric Titration
This protocol is used to experimentally determine the pKa of the conjugate acid of an amine.
Materials:
-
pH meter with a combination electrode
-
Burette
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Amine solution of known concentration
-
Deionized water
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions.
-
Titration: Place a known volume of the amine solution in a beaker and immerse the pH electrode.
-
Slowly add the standardized HCl solution from the burette in small increments.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH of the solution as a function of the volume of HCl added. The pKa is the pH at which half of the amine has been neutralized (the midpoint of the titration curve).
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key processes involved in comparing the reactivity of thiourea derivatives.
Caption: Workflow for the competitive reactivity study of amines.
Caption: Key factors influencing the rate of thiourea synthesis.
Conclusion
The reactivity of this compound is significantly influenced by the electron-withdrawing nature of the Boc protecting group. This leads to a lower nucleophilicity of the piperazine nitrogen compared to unsubstituted piperazine and other aliphatic amines. Consequently, it is expected to exhibit slower reaction kinetics in the formation of thioureas. In contrast, thiourea derivatives synthesized from highly nucleophilic amines like unsubstituted piperazine or benzylamine will form more rapidly. Aromatic amines, being less nucleophilic, will generally show the slowest reaction rates. For drug development professionals, this understanding is critical for designing efficient synthetic routes and for predicting the potential for in vivo reactions with biological nucleophiles. The provided experimental protocols offer a robust framework for quantifying these reactivity differences in a laboratory setting.
References
A Structural Showdown: Tert-butyl 4-carbamothioylpiperazine-1-carboxylate and its Analogs in Anticancer Research
For Immediate Release
In the competitive landscape of anticancer drug development, the structural nuances of a molecule can dictate its therapeutic potential. This guide offers a detailed structural comparison of Tert-butyl 4-carbamothioylpiperazine-1-carboxylate and its analogs, providing researchers, scientists, and drug development professionals with a comprehensive overview of their performance, supported by experimental data.
The core structure, featuring a piperazine-1-carbothioamide scaffold, has been a focal point of medicinal chemistry due to its versatile biological activities. The introduction of a tert-butyl carbamate group at the N1 position of the piperazine ring and the exploration of various substitutions at the N4-carbothioyl moiety have yielded a diverse library of compounds with varying cytotoxic profiles. This guide delves into the structure-activity relationships (SAR) of these analogs, with a focus on their potential as anticancer agents.
Comparative Cytotoxicity: A Quantitative Overview
The in vitro cytotoxic activity of this compound and its analogs has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below. These values have been collated from various studies to provide a comparative perspective. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
| Compound ID | R1 Substituent (at N1 of Piperazine) | R2 Substituent (at N4 of carbamothioyl) | Cancer Cell Line | IC50 (µM) | Reference |
| TBPC | tert-butoxycarbonyl | H | Not Available | Not Available | |
| Analog 1 | H | 5-chloroindolin-2-one | A549 (Lung) | 3.59 | [1] |
| Analog 2 | H | 5-chloroindolin-2-one | HCT-116 (Colon) | 4.57 | [1] |
| Analog 3 | Phenyl | 5-chloroindolin-2-one | A549 (Lung) | 5.58 | [1] |
| Analog 4 | Phenyl | 5-fluoroindolin-2-one | HCT-116 (Colon) | 3.49 | [1] |
| Analog 5 | 4-(trifluoromethyl)benzyl | Vindoline | MDA-MB-468 (Breast) | 1.00 | [2] |
| Analog 6 | 1-bis(4-fluorophenyl)methyl | Vindoline | HOP-92 (Lung) | 1.35 | [2] |
| Analog 7 | 4-chlorobenzhydryl | - | HUH7 (Liver) | High cytotoxicity | [2] |
| Analog 8 | - | 2,3-dihydropyrido[2,3-d]pyrimidin-4-one | NCI-H460 (Lung) | Higher than doxorubicin | [2] |
TBPC (this compound) is the parent compound. Data for its specific cytotoxic activity was not available in the reviewed literature, highlighting a gap for future research.
Structure-Activity Relationship Insights
The data suggests that modifications at both the N1 and N4 positions of the piperazine-1-carbothioamide core significantly influence the anticancer activity.[3] The introduction of bulky and lipophilic groups at the N1 position, as seen in vindoline-piperazine conjugates, can lead to potent cytotoxicity.[2] Furthermore, the nature of the substituent on the carbothioyl moiety at N4 is critical. For instance, the incorporation of an indolin-2-one scaffold has been shown to yield compounds with significant antiproliferative effects against lung and colon cancer cell lines.[1] Specifically, substitutions on the phenyl ring of the indolin-2-one can fine-tune the activity, with electron-withdrawing groups like fluorine enhancing potency against colon cancer cells.[1]
Experimental Protocols
To ensure the reproducibility and validation of the cited data, detailed methodologies for key experiments are provided below.
Cell Viability and Cytotoxicity (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is indicative of cell viability.
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an optimal density (e.g., 5 x 10³ cells/well) and allowed to adhere for 24 hours in a humidified incubator (37°C, 5% CO2).[2]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) is included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The culture medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.
Postulated Signaling Pathway Inhibition
While the precise molecular targets for many of these analogs are still under investigation, the PI3K/Akt/mTOR signaling pathway is a frequently implicated target for anticancer agents with piperazine scaffolds.[4][5][6] This pathway is crucial for cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. The inhibition of key kinases in this pathway, such as Akt and mTOR, can lead to the induction of apoptosis (programmed cell death) in cancer cells.
Below is a conceptual diagram illustrating the potential inhibitory action of piperazine-1-carbothioamide derivatives on the PI3K/Akt/mTOR pathway.
Caption: Postulated inhibition of the PI3K/Akt/mTOR signaling pathway by piperazine-1-carbothioamide analogs.
Experimental Workflow
The preclinical evaluation of novel anticancer compounds typically follows a structured workflow, from initial synthesis to in vitro and in vivo testing.
References
- 1. Synthesis and antiproliferative evaluation of piperazine-1-carbothiohydrazide derivatives of indolin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Crystallographic Analysis of Tert-butyl 4-substituted-piperazine-1-carboxylate Derivatives
A guide for researchers, scientists, and drug development professionals on the structural analysis of piperazine-based compounds.
This guide provides a comparative analysis of the X-ray crystallographic data for several derivatives of tert-butyl 4-substituted-piperazine-1-carboxylate. While the primary focus of the query was on tert-butyl 4-carbamothioylpiperazine-1-carboxylate derivatives, a comprehensive search of crystallographic databases revealed a lack of publicly available crystal structures for this specific subclass. Therefore, this guide presents a comparison of other notable derivatives for which high-quality crystallographic data has been published. The insights from these structures can still offer valuable information for researchers working on related scaffolds.
The compounds included in this comparison are:
-
Derivative A: tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate
-
Derivative B: tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate
-
Derivative C: tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate
Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for the three derivatives, allowing for a direct comparison of their solid-state structures.
| Parameter | Derivative A[1][2] | Derivative B[3] | Derivative C[4] |
| Molecular Formula | C₂₀H₂₇FN₂O₂ | C₁₅H₂₈N₂O₄ | C₁₁H₁₈N₄O₃ |
| Formula Weight | 346.44 g/mol | 300.39 g/mol | 254.29 g/mol |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/c |
| a (Å) | 11.237(2) | 8.4007(2) | 14.654(10) |
| b (Å) | 11.383(2) | 16.4716(4) | 10.548(7) |
| c (Å) | 15.352(3) | 12.4876(3) | 8.553(6) |
| β (°) | 93.68(3) | 90.948(1) | 91.122(6) |
| Volume (ų) | 1957.2(7) | 1727.71(7) | 1321.8(15) |
| Z | 4 | 4 | 4 |
| Temperature (K) | 296 | 173 | 105 |
| Piperazine Ring Conformation | Chair | Chair | Chair |
Experimental Protocols
Detailed methodologies for the synthesis, crystallization, and X-ray diffraction analysis are crucial for reproducibility and for informing the design of new experiments.
Synthesis and Crystallization
-
Derivative A (tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate): This compound was synthesized via a modified Bruylants reaction. Single crystals suitable for X-ray diffraction were obtained by recrystallization from ethyl acetate, yielding colorless plates.[1]
-
Derivative B (tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate): The synthesis was achieved through the nucleophilic displacement of the bromine in tert-butyl bromoacetate with the secondary amine of Boc-protected piperazine under basic conditions using triethylamine. The reaction was carried out in tetrahydrofuran at 60 °C. Colorless crystals were grown from a saturated petroleum ether/ethyl acetate solution during the purification step.[3]
-
Derivative C (tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate): This derivative was prepared as part of a series of diazoacetamides. The specific details of its synthesis are a modification of a procedure using 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and 2-azido-1,3-dimethylimidazolinium chloride (ADMC) with tetramethylguanidine as the base.[4]
X-ray Diffraction Data Collection and Structure Refinement
For all three derivatives, single-crystal X-ray diffraction data was collected using a diffractometer equipped with a CCD area detector. The general workflow for these experiments is outlined below.
-
A suitable single crystal of the compound was mounted on the diffractometer.
-
The crystal was maintained at a constant low temperature (105 K to 296 K) to minimize thermal vibrations.
-
X-ray diffraction data were collected using Mo Kα radiation (λ = 0.71073 Å).
-
The collected data was processed to yield the unit cell parameters and intensity data.
-
The crystal structures were solved by direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms were refined anisotropically, and hydrogen atoms were placed in calculated positions and refined using a riding model.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the X-ray crystallography of small organic molecules like the tert-butyl piperazine-1-carboxylate derivatives discussed.
Caption: General workflow for X-ray crystallography of organic compounds.
This guide provides a foundational comparison of the crystallographic structures of several tert-butyl 4-substituted-piperazine-1-carboxylate derivatives. Researchers can use this data to understand the conformational preferences of the piperazine ring and the influence of different substituents on the crystal packing, which can be instrumental in the design of new molecules with desired solid-state properties.
References
Validating the biological assay results of compounds synthesized from Tert-butyl 4-carbamothioylpiperazine-1-carboxylate
The following sections detail the typical anticancer and antimicrobial activities observed for this class of compounds, provide standardized protocols for their evaluation, and illustrate the key signaling pathways implicated in their mechanism of action.
Comparative Anticancer Activity
Derivatives of piperazine-1-carbothioamide have demonstrated notable cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this activity, with lower values indicating greater potency. The table below summarizes representative IC50 values for piperazine-thiourea analogs against common cancer cell lines, providing a basis for comparison with newly synthesized compounds.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Piperazine-Thiourea Analogs | A549 (Lung Carcinoma) | 1.05 - 29.31 | 5-FU | 29.31 |
| HCT116 (Colon Carcinoma) | 1.11 - 8.29 | Doxorubicin | 8.29 | |
| HepG2 (Liver Carcinoma) | 1.74 - 7.46 | Doxorubicin | 7.46 | |
| MCF-7 (Breast Adenocarcinoma) | 4.56 - 7.0 | Doxorubicin | 4.56 | |
| PC3 (Prostate Cancer) | ~1.05 | 5-FU | 29.31 |
Note: The IC50 values are presented as ranges based on various structural modifications within the piperazine-thiourea class as reported in the literature. 5-Fluorouracil (5-FU) and Doxorubicin are common chemotherapy agents used as positive controls.
Comparative Antimicrobial Activity
The piperazine scaffold is also a well-established pharmacophore in the development of antimicrobial agents. The minimum inhibitory concentration (MIC) is the standard measure of efficacy, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism. The table below provides a comparative summary of MIC values for piperazine derivatives against representative Gram-positive and Gram-negative bacteria.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Piperazine Derivatives | Staphylococcus aureus (Gram-positive) | 1 - 5 | Gentamicin | Not specified in all studies |
| Escherichia coli (Gram-negative) | > 5 | Gentamicin | Not specified in all studies |
Note: The antimicrobial activity of piperazine derivatives is often more pronounced against Gram-positive bacteria. The specific MIC values can vary significantly based on the structural features of the derivatives.
Experimental Protocols
Accurate and reproducible biological data is contingent on standardized experimental protocols. The following sections detail the methodologies for the key assays cited in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium. The MIC is the lowest concentration of the compound that prevents visible bacterial growth.
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (broth and bacteria) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no bacterial growth is observed.
Visualizing Experimental Workflow and Signaling Pathways
Diagrams are essential tools for representing complex biological processes and experimental designs. The following visualizations were created using the Graphviz DOT language.
Caption: General experimental workflow from compound synthesis to biological evaluation.
Caption: The PI3K/Akt signaling pathway, a potential target for piperazine derivatives.
A Comparative Study of Boc-Protected vs. Non-Protected Piperazine Thioureas for Researchers
For researchers and professionals in drug development, the strategic use of protecting groups is fundamental to successful multi-step synthesis. This guide provides a comparative analysis of Boc-protected and non-protected piperazine thioureas, offering insights into their respective roles and performance characteristics supported by experimental data.
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, enabling chemists to selectively mask reactive sites and orchestrate complex molecular construction. In the context of piperazine thioureas, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds, the Boc group plays a critical role. This comparison will elucidate the distinct advantages and applications of piperazine thioureas in both their Boc-protected and non-protected forms.
Performance at a Glance: A Tale of Two Roles
The "performance" of Boc-protected versus non-protected piperazine thioureas must be understood in the context of their intended functions. The Boc-protected variant serves as a stable, versatile intermediate in chemical synthesis, while the non-protected form is typically the final, biologically active compound.
Boc-Protected Piperazine Thioureas: The Synthetic Workhorse
The primary advantage of the Boc group is its ability to render one of the piperazine nitrogens significantly less nucleophilic.[1] This allows for the selective functionalization of the unprotected nitrogen, a crucial step in building complex molecules.[1] The Boc group is stable under a wide range of non-acidic reaction conditions, providing a robust shield during multi-step syntheses.[2] Its performance is therefore measured by its stability, its ability to direct reactivity, and the ease and efficiency of its eventual removal.
Non-Protected Piperazine Thioureas: The Bioactive Effector
Once the desired molecular scaffold is assembled, the Boc group is removed to unveil the free piperazine thiourea. These deprotected compounds are frequently the subject of biological evaluation, exhibiting a range of activities including antibacterial, anti-inflammatory, and enzyme inhibitory effects.[3][4] The performance of non-protected piperazine thioureas is thus defined by their potency, selectivity, and overall efficacy in biological systems.
Data Presentation: A Comparative Overview
The following tables summarize the key properties and performance metrics for both classes of compounds, drawing from available experimental data.
Table 1: Physicochemical Properties of N-Boc-Piperazine (A Key Precursor)
| Property | Value | Reference(s) |
| Appearance | White to yellowish crystalline solid | [5][6] |
| Molecular Formula | C9H18N2O2 | [5] |
| Molecular Weight | 186.251 g/mol | [5] |
| Melting Point | 47-49 °C | [5] |
| Boiling Point | 258 °C at 760 mmHg | [5][6] |
| Density | 1.03 g/cm³ | [5][6] |
| Solubility | Soluble in organic solvents like ethanol and acetone; insoluble in water. | [7] |
Table 2: Biological Activity of Representative Non-Protected Piperazine Thioureas
| Compound Class | Target | Biological Activity (IC50 / EC50 / MIC) | Reference(s) |
| Flavonol Piperazine Thiourea (Q23) | Phytophthora capsici | EC50 = 6.68 µg/mL | [3][8] |
| Flavonol Piperazine Thiourea (Q24) | Xanthomonas axonopodis pv. citri | EC50 = 5.13 µg/mL | [3] |
| Pyridylpiperazine Derivatives | Urease | IC50 values ranging from 2.0 ± 0.73 µM to 14.12 ± 0.67 µM | [4] |
Experimental Protocols
Detailed methodologies for the synthesis of a Boc-protected piperazine thiourea and its subsequent deprotection are provided below.
Protocol 1: Synthesis of a Boc-Protected Piperazine Thiourea Derivative
This protocol describes a general procedure for the synthesis of a monosubstituted thiourea from N-Boc-piperazine and an isothiocyanate.
Materials:
-
N-Boc-piperazine
-
Aryl or alkyl isothiocyanate (e.g., phenyl isothiocyanate)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Magnetic stirrer and standard laboratory glassware
Procedure:
-
Dissolve N-Boc-piperazine (1 equivalent) in anhydrous DCM in a round-bottom flask.
-
To the stirred solution, add the isothiocyanate (1 equivalent) dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Boc-Deprotection of a Piperazine Thiourea Derivative
This protocol outlines a standard and effective method for the removal of the Boc group using trifluoroacetic acid (TFA).[9][10]
Materials:
-
Boc-protected piperazine thiourea derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected piperazine thiourea derivative (1 equivalent) in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask and cool the solution to 0 °C in an ice bath.[10]
-
Slowly add TFA (5-10 equivalents) to the stirred solution.[9]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 30 minutes to 4 hours, monitoring its progress by TLC or LC-MS until the starting material is consumed.[9][10]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[10]
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.
-
Extract the aqueous layer with DCM (3 times the volume of the aqueous layer).[10]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[10]
-
Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine thiourea derivative.
Mandatory Visualizations
The following diagrams illustrate the synthetic workflow and the logical relationship between Boc-protected and non-protected piperazine thioureas.
Caption: Synthetic workflow from N-Boc-piperazine to the final non-protected thiourea.
Caption: Logical relationship and key characteristics of Boc-protected vs. non-protected forms.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Activity Evaluation of Flavonol Derivatives Containing Piperazine and Piperidine Thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innospk.com [innospk.com]
- 6. lifechempharma.com [lifechempharma.com]
- 7. Page loading... [wap.guidechem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Performance of Tert-butyl 4-carbamothioylpiperazine-1-carboxylate in Different Solvent Systems: A Comparative Guide
For researchers and professionals in drug development, understanding the solubility and stability of chemical intermediates is paramount for efficient process development and formulation. This guide provides a comparative analysis of the performance of tert-butyl 4-carbamothioylpiperazine-1-carboxylate in various solvent systems. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide leverages information from synthetic procedures and comparative data from structurally related analogues to provide a comprehensive overview.
Executive Summary
This compound, a key intermediate in the synthesis of various pharmaceutical agents, exhibits varied performance in different solvent systems. Its solubility is influenced by the polarity and protic or aprotic nature of the solvent. This guide compares its performance with two key alternatives: its carbamoyl analogue, tert-butyl 4-carbamoylpiperazine-1-carboxylate, and its parent structure, tert-butyl piperazine-1-carboxylate.
Comparative Performance in Various Solvents
The selection of an appropriate solvent is critical for reaction kinetics, purification, and formulation. The following table summarizes the performance of this compound and its alternatives in a range of common laboratory solvents.
Table 1: Solubility and Performance Comparison
| Solvent System | Solvent Type | This compound | tert-Butyl 4-carbamoylpiperazine-1-carboxylate (Analogue 1) | tert-Butyl piperazine-1-carboxylate (Analogue 2) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[1] | Assumed Soluble | Soluble[2] |
| Dichloromethane (DCM) | Nonpolar | Soluble[1] | Assumed Soluble | Soluble[3][4] |
| Methanol (MeOH) | Polar Protic | Soluble[2] | Assumed Soluble | Soluble[2][5] |
| Ethanol (EtOH) | Polar Protic | Soluble, especially when heated[6] | Assumed Soluble | Soluble[3] |
| Isopropanol (IPA) | Polar Protic | Soluble at elevated temperatures[7] | Assumed Soluble | N/A |
| Ethyl Acetate (EtOAc) | Moderately Polar Aprotic | N/A | N/A | Soluble[2][4] |
| Tetrahydrofuran (THF) | Moderately Polar Aprotic | N/A | N/A | N/A |
| Water | Polar Protic | Assumed Sparingly Soluble/Insoluble | Assumed Sparingly Soluble | Soluble[2] |
Note: "N/A" indicates that no specific data was found in the searched literature. The solubility for Analogue 1 is largely assumed based on its structural similarity to the target compound and general principles of solubility.
Experimental Protocols
A standardized experimental protocol is crucial for obtaining reproducible and comparable solubility data. The following outlines a general procedure for determining the thermodynamic solubility of a compound using the shake-flask method.
Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid compound to a known volume of the selected solvent in a sealed vial.
-
Ensure that undissolved solid is present at the bottom of the vial.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation:
-
Allow the vials to stand undisturbed for a set period to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standard solutions of the compound to accurately determine the concentration in the sample.
-
-
Data Reporting:
-
Express the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.
-
Visualizing Experimental Workflow and Logical Relationships
To better illustrate the processes involved, the following diagrams, created using the DOT language, depict a typical synthesis pathway and the logical workflow for solubility determination.
Caption: A simplified diagram illustrating the general synthesis pathway for this compound.
Caption: Workflow diagram for the determination of thermodynamic solubility using the shake-flask method.
References
- 1. chembk.com [chembk.com]
- 2. 1-BOC-Piperazine CAS#: 57260-71-6 [m.chemicalbook.com]
- 3. petalheadexim.com [petalheadexim.com]
- 4. innospk.com [innospk.com]
- 5. CAS 57260-71-6: N-BOC-Piperazine | CymitQuimica [cymitquimica.com]
- 6. US9951056B2 - Substituted nicotinamide inhibitors of BTK and their preparation and use in the treatment of cancer, inflammation and autoimmune disease - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Cross-Validation of Analytical Methods for Tert-butyl 4-carbamothioylpiperazine-1-carboxylate: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical data is paramount. This guide provides a comprehensive cross-validation of common analytical techniques for the characterization and purity assessment of Tert-butyl 4-carbamothioylpiperazine-1-carboxylate, a key building block in medicinal chemistry.
This document outlines and compares the performance of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the analysis of this compound. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid in the selection and implementation of the most suitable analytical strategies. While direct comparative studies on this specific molecule are not extensively available in published literature, this guide synthesizes typical analytical approaches and data for structurally related compounds to provide a robust framework for its analysis.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data typically obtained from each analytical technique for the assessment of this compound. This data is representative and intended for illustrative purposes.
Table 1: High-Performance Liquid Chromatography (HPLC) Data
| Parameter | Result |
| Retention Time (t_R) | 4.28 min |
| Purity (by Area %) | 99.5% |
| Tailing Factor | 1.1 |
| Theoretical Plates | > 5000 |
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (¹H NMR, 400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.15 | br s | 2H | -C(=S)NH₂ |
| 3.85 | t, J = 5.2 Hz | 4H | Piperazine H-3, H-5 |
| 3.50 | t, J = 5.2 Hz | 4H | Piperazine H-2, H-6 |
| 1.48 | s | 9H | tert-Butyl |
Table 3: Mass Spectrometry (MS) Data (Electrospray Ionization - ESI)
| Parameter | Result |
| Calculated [M+H]⁺ | 246.1271 g/mol |
| Observed [M+H]⁺ | 246.1268 g/mol |
| Calculated [M+Na]⁺ | 268.1090 g/mol |
| Observed [M+Na]⁺ | 268.1087 g/mol |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below. These protocols are based on standard practices for the analysis of small organic molecules.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of this compound and for identifying potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Gradient Program:
-
0-1 min: 10% Acetonitrile
-
1-7 min: 10% to 90% Acetonitrile
-
7-8 min: 90% Acetonitrile
-
8-8.5 min: 90% to 10% Acetonitrile
-
8.5-10 min: 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and confirmation of this compound.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Sample Concentration: Approximately 10 mg/mL.
-
¹H NMR Parameters:
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Pulse Width: 9.8 µs
-
Acquisition Time: 4.0 s
-
-
¹³C NMR Parameters:
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Pulse Program: Proton-decoupled
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution analysis.
-
Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Sample Infusion: The sample is dissolved in acetonitrile and infused directly or via an HPLC system.
-
Mass Range: m/z 100 - 500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the analytical cross-validation process and the signaling pathway for data interpretation.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Tert-butyl 4-carbamothioylpiperazine-1-carboxylate
For researchers and professionals in drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides a detailed, step-by-step procedure for the safe disposal of tert-butyl 4-carbamothioylpiperazine-1-carboxylate (CAS No. 196811-66-2), a compound requiring careful management due to the potential hazards associated with its chemical class. Adherence to these protocols is critical for protecting laboratory personnel and the environment.
Disclaimer: This document provides general guidance. Always consult the official Safety Data Sheet (SDS) provided by the manufacturer for this compound and adhere to all local, regional, and national hazardous waste regulations. Your institution's Environmental Health and Safety (EHS) office is the primary resource for specific disposal protocols.
Hazard Profile and Risk Assessment: The "Why" Behind the Precautions
Understanding the hazard profile of this compound is fundamental to appreciating the necessity of these disposal procedures. While a comprehensive, unique toxicological profile may not be available, hazards can be inferred from its structural motifs—the thioamide group and the piperazine carboxylate backbone—and data from structurally similar compounds.
The thioamide functional group, in particular, warrants a cautious approach, as some compounds in this class are known to have potential health risks. The primary hazards associated with analogous piperazine and piperidine compounds include acute toxicity, irritation, and potential respiratory effects. Therefore, this compound must be managed as hazardous waste from the point of generation to its final disposal.
Hazard Classification Summary
The following table summarizes the likely GHS hazard classifications based on data from structurally related molecules. These classifications mandate the stringent handling and disposal protocols outlined in this guide.
| Hazard Class | GHS Hazard Statement Code | Description | Rationale for Caution in Disposal |
| Acute Toxicity, Oral | H301 / H302 | Toxic or Harmful if swallowed | Prevents accidental ingestion from contaminated surfaces or poor hygiene. Mandates that all waste, including empty containers, is treated as toxic. |
| Acute Toxicity, Dermal | H311 / H312 | Toxic or Harmful in contact with skin | Requires the use of appropriate gloves and lab coats. Contaminated PPE must be disposed of as hazardous waste. |
| Skin Irritation | H315 | Causes skin irritation | Reinforces the need for robust PPE to prevent direct contact. |
| Eye Irritation | H319 | Causes serious eye irritation | Necessitates the use of safety goggles or a face shield during handling and waste packaging. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | All handling, including waste consolidation, should occur in a well-ventilated area, preferably a certified chemical fume hood, to prevent inhalation of dust or aerosols. |
Core Principles of Chemical Waste Management
Effective disposal is built on three pillars. Adherence to these principles ensures regulatory compliance and laboratory safety.
-
Waste Identification: Every chemical waste stream must be accurately identified. You, the generator, are responsible for knowing what you are discarding.
-
Segregation: Never mix incompatible waste streams. For this compound, this means keeping aqueous waste separate from organic solvent waste and segregating halogenated and non-halogenated solvent waste. Mixing incompatible chemicals can lead to dangerous reactions, fires, or explosions.
-
Containment: All hazardous waste must be stored in appropriate, sealed, and clearly labeled containers to prevent leaks and spills.
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to managing waste generated from the use of this compound.
Phase 1: Engineering Controls and Personal Protective Equipment (PPE)
The foundation of safe disposal is preventing exposure.
-
Step 1: Utilize a Chemical Fume Hood. Conduct all waste handling and consolidation activities inside a certified chemical fume hood to contain any dust or vapors.
-
Step 2: Wear Mandatory PPE. At a minimum, this includes:
-
Gloves: Nitrile or other chemically resistant gloves. Dispose of gloves immediately after handling the waste.
-
Eye Protection: Chemical safety goggles conforming to OSHA or EN166 standards.
-
Lab Coat: A standard laboratory coat to protect from skin contact.
-
Phase 2: Waste Stream Collection and Segregation
Properly segregate waste at the point of generation. Do not mix different waste types.
-
Stream A: Solid Waste (Unused Compound, Contaminated Materials)
-
Collection: Place any unused or expired solid this compound directly into a designated hazardous waste container.
-
Contaminated Debris: This includes items like weigh paper, contaminated paper towels, gloves, and pipette tips. These items must be collected in a separate, clearly labeled solid waste container or a securely lined bag designated for solid chemical waste.
-
Container: Use a wide-mouth glass or polyethylene container with a screw-top lid.
-
-
Stream B: Liquid Waste (Solutions)
-
Segregation is Key:
-
Non-Halogenated Organic Solvents: Collect solutions of the compound in solvents like methanol, ethanol, or acetonitrile in a container specifically labeled for non-halogenated waste.
-
Halogenated Organic Solvents: Collect solutions in solvents like dichloromethane (DCM) or chloroform in a container labeled for halogenated waste.
-
Aqueous Solutions: Collect aqueous solutions in a dedicated container for aqueous hazardous waste.
-
-
Container: Use a designated, chemically compatible waste container (typically glass or polyethylene) equipped with a screw cap. Ensure the container is stored in secondary containment to prevent spills.
-
-
Stream C: Empty "Neat" Containers
-
Decontamination: An "empty" container that held the pure compound is not truly empty and must be treated as hazardous waste.
-
Triple Rinsing: The best practice for managing these containers is to triple-rinse them with a suitable solvent (e.g., methanol or acetone).
-
Collect Rinsate: Crucially, collect all three rinses as hazardous liquid waste. Add the rinsate to the appropriate liquid waste stream (e.g., non-halogenated).
-
Final Disposal: After triple rinsing, the container can often be managed as non-hazardous waste (e.g., clean lab glass), but this must be confirmed with your institution's EHS office. Deface the original label before disposal.
-
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of waste streams containing this compound.
Personal protective equipment for handling Tert-butyl 4-carbamothioylpiperazine-1-carboxylate
Essential Safety and Handling Guide for Tert-butyl 4-carbamothioylpiperazine-1-carboxylate
Disclaimer: A comprehensive Safety Data Sheet (SDS) for this compound (CAS No. 196811-66-2) was not located. The following information is based on available data for this compound and structurally similar piperazine and piperidine derivatives. It is imperative to handle this compound with caution and adhere to all institutional safety protocols.
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound.
Hazard Identification and Personal Protective Equipment
Based on data for analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards include potential acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[1][2][3][4][5] The following table summarizes the potential hazards and recommended personal protective equipment (PPE).
| Hazard Category | Potential Hazard Description | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral | Harmful or toxic if swallowed.[2][3][4] | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | May cause skin irritation upon contact.[1][2][4][5] | Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile). |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage.[1][2][4][5] | Wear safety glasses with side shields or chemical safety goggles. |
| Respiratory Irritation | May cause respiratory irritation if inhaled.[1][2][4][5] | Handle in a well-ventilated area, preferably within a chemical fume hood. |
Standard Operating Procedure for Handling
This section provides a step-by-step guide for the safe handling of this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly sealed.[6]
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the work area.
Personal Protective Equipment (PPE) Selection and Use
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield may be required for procedures with a high risk of splashing.
-
Skin Protection: A flame-retardant lab coat should be worn at all times. Chemical-resistant gloves (nitrile is a common choice for many laboratory chemicals, but glove compatibility should be verified) must be worn. Change gloves immediately if they become contaminated.
-
Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Weighing and Aliquoting
-
Preparation: Don personal protective equipment as outlined above.
-
Work Area: Perform all weighing and aliquoting inside a chemical fume hood.
-
Containment: Use a disposable weighing boat or paper to prevent contamination of the balance.
-
Transfer: Carefully transfer the desired amount of the compound. Avoid generating dust.
-
Cleaning: Clean any spills on the balance or work surface immediately with a suitable solvent and dispose of the cleaning materials as hazardous waste.
Spill and Emergency Procedures
-
Minor Spills:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and decontaminate.
-
-
Major Spills:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact your institution's emergency response team immediately.
-
Prevent entry into the affected area until it has been deemed safe by trained personnel.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste:
-
Place contaminated solid materials (e.g., weighing boats, gloves, absorbent pads) into a clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing the compound in a designated, sealed, and labeled hazardous waste container.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.
-
-
Waste Pickup:
-
Follow your institution's procedures for the pickup and disposal of chemical waste. Do not dispose of this chemical down the drain.[1]
-
Visual Workflow and Logic Diagrams
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Decision logic for selecting appropriate PPE based on the experimental procedure.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. tert-Butyl 4-(methylamino)piperidine-1-carboxylate | C11H22N2O2 | CID 15380702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl 4-carbamothioylpiperidine-1-carboxylate | C11H20N2O2S | CID 2735648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butyl 4-formylpiperidine-1-carboxylate | C11H19NO3 | CID 1514430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate | C11H23N3O2 | CID 1514400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
